4-Hydroxy Trimethoprim-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N4O4 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2,4-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
InChI Key |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy Trimethoprim-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxy Trimethoprim-d9, a deuterated metabolite of the antibacterial agent Trimethoprim. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Core Chemical Properties
This compound is the deuterated form of 4-Hydroxy Trimethoprim, a metabolite of the widely used antibiotic Trimethoprim. The incorporation of nine deuterium atoms into the methoxy groups provides a stable isotopic label, making it an invaluable tool for a variety of research applications, particularly in mass spectrometry-based quantification.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₉D₉N₄O₄ | [1][2] |
| Molecular Weight | 315.37 g/mol | [1][2] |
| Exact Mass | 315.18929578 Da | [1] |
| CAS Number | 1794752-40-1 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO). | |
| Storage Temperature | -20°C | [3] |
Synthesis and Purification
The synthesis of this compound typically involves the introduction of deuterium atoms into the Trimethoprim structure, followed by hydroxylation. While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, the general approach can be inferred from the synthesis of Trimethoprim derivatives and deuterated compounds.[5][6]
A plausible synthetic route would involve the use of deuterated reagents to introduce the nine deuterium atoms onto the three methoxy groups of a suitable precursor. This would be followed by a hydroxylation step at the 4-position of the pyrimidine ring.
Purification of the final product is crucial to ensure high purity for its use as an analytical standard. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity of the final compound is often assessed by HPLC and characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Analytical Characterization
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Mass Spectrometry
The mass spectrum of the non-deuterated 4-Hydroxy Trimethoprim shows a precursor ion ([M+H]⁺) at m/z 307.1401.[8] For this compound, a corresponding mass shift would be expected due to the nine deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Context and Mechanism of Action
4-Hydroxy Trimethoprim is a metabolite of Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[10][11] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and ultimately, bacterial DNA and RNA.[10]
The biological activity of 4-Hydroxy Trimethoprim, including its own potential to inhibit DHFR, is an area of ongoing research. Studies on derivatives of Trimethoprim have shown that modifications to the molecule can significantly impact its inhibitory activity against DHFR.[12][13]
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The following diagram illustrates the established mechanism of action of Trimethoprim, which is the inhibition of DHFR in the bacterial folate synthesis pathway. The role of its metabolites, such as 4-Hydroxy Trimethoprim, in this pathway is a subject of further investigation.
Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by Trimethoprim.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, this section outlines a general workflow for a Dihydrofolate Reductase (DHFR) inhibition assay, a key experiment to evaluate the biological activity of Trimethoprim and its metabolites.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.[14][15]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Trimethoprim, Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, DHF, and NADPH in the appropriate solvent and assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells.
-
Add the DHFR enzyme to all wells except the blank.
-
Initiate the reaction by adding NADPH and DHF to all wells.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The following diagram illustrates the general workflow for a DHFR inhibition assay.
Caption: General workflow for a DHFR inhibition assay.
Conclusion
This compound is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its primary utility as an internal standard in mass spectrometry-based assays allows for accurate and precise quantification of the 4-hydroxy metabolite of Trimethoprim in various biological matrices. While detailed synthetic and physical data are limited in the public domain, this guide provides a foundational understanding of its properties and applications. Further research into the biological activity of this metabolite may reveal additional insights into the pharmacology of Trimethoprim.
References
- 1. This compound | C14H18N4O4 | CID 136242397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy Trimethoprim | CAS 112678-48-5 | LGC Standards [lgcstandards.com]
- 8. massbank.jp [massbank.jp]
- 9. Trimethoprim(738-70-5) 1H NMR [m.chemicalbook.com]
- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 12. mdpi.com [mdpi.com]
- 13. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
synthesis and characterization of 4-Hydroxy Trimethoprim-d9
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Trimethoprim-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . This deuterated metabolite of the antibiotic Trimethoprim is a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a proposed synthetic route based on established chemical principles and available literature on related compounds.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process commencing with the preparation of a deuterated methylating agent, which is then used to construct the deuterated trimethoxybenzyl moiety. This key intermediate is subsequently used to build the final pyrimidine structure.
Experimental Protocols
Step 1: Synthesis of Iodomethane-d3
Deuterated methyl iodide (Iodomethane-d3) is a key reagent for introducing the trideuteriomethyl groups. It can be synthesized from deuterated methanol.
-
Reaction: CD₃OD + HI → CD₃I + H₂O
-
Procedure: To a reaction flask, add 5 mL of deuterated methanol (Methanol-d4) and 5 mL of water. Add 50 mL of 55-58% hydriodic acid (containing ~1.5% hypophosphorous acid as a stabilizer). Stir the mixture and heat to 40°C for 2 hours, then increase the temperature to 50°C for an additional 2 hours. After cooling to room temperature, set up for distillation. Collect the fraction boiling between 40-45°C to yield Iodomethane-d3 as a colorless liquid.[1]
Step 2: Synthesis of 3,4,5-tris(trideuteriomethoxy)benzaldehyde
This step involves the exhaustive methylation of a suitable starting material, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), using the prepared Iodomethane-d3.
-
Reaction: Methyl 3,4,5-trihydroxybenzoate + 3 CD₃I → Methyl 3,4,5-tris(trideuteriomethoxy)benzoate
-
Procedure:
-
To a suspension of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), add a solution of methyl gallate in DMF with vigorous stirring.
-
Add Iodomethane-d3 dropwise to the mixture at 20-25°C.
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic phase over an anhydrous salt (e.g., K₂CO₃) and evaporate the solvent to yield methyl 3,4,5-tris(trideuteriomethoxy)benzoate.
-
The resulting ester can then be reduced to the corresponding benzaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Step 3: Synthesis of this compound
The final step involves the construction of the pyrimidine ring. A common route to Trimethoprim and its analogs involves the condensation of a benzaldehyde derivative with a suitable precursor, followed by cyclization with guanidine. One established method proceeds via an intermediate that is structurally analogous to 4-Hydroxy Trimethoprim.
-
Reaction Scheme (adapted):
-
Condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate.
-
Reduction of the resulting ylidene derivative.
-
Formylation and cyclization with guanidine to yield 2-amino-4-hydroxy-5-(3,4,5-tris(trideuteriomethoxy)benzyl)pyrimidine (this compound).[2]
-
-
Procedure:
-
A Knoevenagel condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate is performed to give an ylidene derivative.
-
The double bond in this product is reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield the corresponding 3,4,5-tris(trideuteriomethoxy)benzylcyanoacetic ester.[2]
-
This ester is then subjected to a heterocyclization reaction with guanidine. This can be achieved by heating the ester with an ethanolic solution of guanidine (prepared from guanidine hydrochloride).[2][3] The reaction mixture is refluxed, and upon cooling, the crude product precipitates.
-
Purification can be achieved by recrystallization or by dissolving the crude product in hot aqueous acetic acid and reprecipitating with concentrated ammonium hydroxide.[3]
-
Characterization
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Table 1: Physicochemical and Spectrometric Data
| Property | Value | Source |
| Chemical Formula | C₁₄H₉D₉N₄O₄ | - |
| Molecular Weight | 315.37 g/mol | [4] |
| Exact Mass | 315.18929578 Da | [4] |
| Appearance | Expected to be a solid | - |
| CAS Number | 1794752-40-1 | [4] |
Expected Analytical Characterization Results:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show the absence of signals corresponding to the methoxy protons (which would appear around 3.8-4.0 ppm in the non-deuterated compound) due to the deuterium substitution. Signals for the aromatic and pyrimidine protons should be present.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all carbon atoms. The signals for the deuterated methoxy carbons will appear as multiplets due to C-D coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the incorporation of nine deuterium atoms.[4] The fragmentation pattern can also provide structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A high purity (e.g., >98%) is typically required for use as an analytical standard.
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H, C=O, C=N, and C-O bonds. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations.
Reference standards for 4-Hydroxy Trimethoprim are available from commercial suppliers who can provide a comprehensive Certificate of Analysis (CoA) including data from these techniques.[5]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis workflow for this compound.
Metabolic Pathway of Trimethoprim
References
- 1. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Selectively 13C-enriched 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) and 2,4-diaminopyrimidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
In-Depth Technical Guide: 4-Hydroxy Trimethoprim-d9 (CAS Number: 1794752-40-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy Trimethoprim-d9, a deuterated analog of a primary metabolite of the antibiotic Trimethoprim. This document is intended for professionals in research and drug development, offering detailed information on its properties, its role in bioanalytical methods, and the underlying scientific context of its application.
Core Compound Data
This compound is a stable isotope-labeled internal standard used in quantitative bioanalytical studies, primarily in conjunction with liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass signature, allowing it to be differentiated from the endogenous, non-labeled 4-Hydroxy Trimethoprim, while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 1794752-40-1 |
| Molecular Formula | C₁₄H₉D₉N₄O₄ |
| Molecular Weight | 315.37 g/mol |
| Appearance | White to Off-White Solid |
| Purity | Typically >98% |
| Storage Temperature | -20°C |
| Synonyms | 2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9 |
Pharmacokinetic Data of Parent Compound (Trimethoprim)
Understanding the pharmacokinetics of the parent drug, Trimethoprim, is crucial for designing studies involving its metabolites. The following table summarizes key pharmacokinetic parameters of Trimethoprim in humans.
| Parameter | Value |
| Bioavailability | ~90-100% |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours |
| Plasma Protein Binding | ~44% |
| Elimination Half-Life | 8-10 hours in adults with normal renal function |
| Metabolism | Hepatic (10-20% of dose) |
| Excretion | Primarily renal (50-60% of dose excreted unchanged in urine within 24 hours) |
Mechanism of Action of Trimethoprim
Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis pathway, which is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis in bacteria. By blocking this pathway, Trimethoprim prevents bacterial replication.
Metabolism of Trimethoprim
Trimethoprim is metabolized in the liver, with 4-Hydroxy Trimethoprim being one of its major metabolites. The metabolic pathway primarily involves oxidation and demethylation.
Certificate of Analysis: 4-Hydroxy Trimethoprim-d9 - A Technical Guide
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, 4-Hydroxy Trimethoprim-d9. It is intended for researchers, scientists, and drug development professionals who utilize such standards in their analytical workflows.
Compound Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1794752-40-1 |
| Molecular Formula | C₁₄H₉D₉N₄O₄ |
| Molecular Weight | 315.37 g/mol [1] |
| Chemical Structure | 2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one |
Physicochemical Properties
| Parameter | Method | Result |
| Appearance | Visual Inspection | White to Off-White Solid |
| Solubility | USP <1236> | Soluble in DMSO |
| Melting Point | USP <741> | Not Determined |
Purity and Identity
| Test | Method | Specification | Result |
| Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |
| Identity by ¹H NMR | ¹H NMR | Conforms to Structure | Conforms |
| Identity by Mass Spec. | ESI-MS | Conforms to Structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated | 99.8% |
| Residual Solvents | USP <467> | Meets USP Limits | Conforms |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established procedures for the analysis of trimethoprim and related compounds.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient mixture of 0.025 M sodium phosphate buffer and acetonitrile with 0.4% triethylamine.[1]
-
Flow Rate : 1.2 mL/min.[1]
-
Detection : UV detection at 260 nm.[1]
-
Injection Volume : 20 µL.
-
Procedure : A solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
This protocol is based on general methods for the structural elucidation of organic molecules.
-
Instrumentation : A 300 MHz or higher NMR spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Internal Standard : Tetramethylsilane (TMS).
-
Procedure : A sample of this compound is dissolved in DMSO-d6. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure.
Mass Spectrometry (MS) for Identity and Isotopic Purity
This method is derived from common practices for the analysis of small molecules by mass spectrometry.
-
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode.
-
Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.
-
Procedure for Isotopic Purity : The relative intensities of the deuterated and non-deuterated isotopic peaks are measured to calculate the isotopic purity.
Visualizations
Caption: Experimental workflow for the certification of this compound.
Caption: Logical hierarchy of tests on a Certificate of Analysis.
References
An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).
After the spike is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two isotopic forms, not on the absolute signal intensity, which can be affected by matrix effects and incomplete sample recovery.
Quantitative Performance of IDMS
IDMS is renowned for its exceptional quantitative performance, offering high accuracy, precision, and low limits of detection. The use of a chemically identical internal standard that co-elutes and co-ionizes with the analyte of interest effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.
Table 1: Accuracy and Precision of IDMS in Small Molecule and Biomolecule Analysis
| Analyte | Matrix | Method | Accuracy (Bias %) | Precision (CV %) | Reference |
| Urea | Human Serum | ID/GC/MS | -0.12 to -0.39 | < 0.5 | [2] |
| Cortisol | Human Serum | ID-LC-MS/MS | > 0.999 (correlation) | < 15 | [3] |
| Glucose | Human Serum | ID-LC-MS/MS | < 0.7 (difference) | < 1.0 | |
| C-Peptide | Human Serum | ID-UPLC-MS/MS | < 4 | < 5 | [4] |
| Ochratoxin A | Wheat Flour | ID¹MS | -6 (compared to ID²MS) | Not Specified | [5] |
| Erectile Drugs | Human Plasma | DMS-dµSPE | 97.50–99.57 (% recovery) | 1.19–1.96 | [6] |
| Erectile Drugs | Human Urine | DMS-dµSPE | 98.26–100.92 (% recovery) | 0.49–1.95 | [6] |
Table 2: Limits of Detection (LOD) for Various Analytes by Mass Spectrometry-Based Methods
| Analyte | Matrix | Method | Limit of Detection (LOD) | Reference |
| Steroid Hormones | Water | ID-UPLC-MS/MS | < ng/L levels | [7] |
| Illicit Drugs | Seized Samples | LC-MS/MS | 0.10-100 ng/mL (Linear Range) | |
| C-Peptide | Human Serum | ID-UPLC-MS/MS | 0.050 ng/mL (LLOQ) | [4] |
| Parathion Methyl | Not Specified | Not Specified | Not Specified (99.9% recovery) | [6] |
| Various Drugs | Serum/Urine | GC/MS | Varies (e.g., Acetaminophen: 10.00 mcg/mL) | [8] |
| Infigratinib | Human Plasma | LC-MS/MS | < 3.73 (%CV for calibration) | [9] |
| Tacrolimus | Whole Blood | Paper Spray-MS/MS | LLOQ determined by imprecision < 20% | [10] |
Experimental Protocol: Quantification of Tacrolimus in Whole Blood by LC-IDMS/MS for Therapeutic Drug Monitoring
This protocol describes a validated method for the quantification of the immunosuppressant drug tacrolimus in human whole blood samples using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).
Materials and Reagents
-
Tacrolimus certified reference material
-
¹³C, ²H₂-Tacrolimus (isotopically labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Zinc sulfate solution (0.1 M)
-
Human whole blood (drug-free, for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of tacrolimus and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate and working standard solutions of tacrolimus by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 to 50 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the internal standard stock solution with methanol.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the tacrolimus working solutions into drug-free whole blood.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate tacrolimus from matrix components (e.g., starting with 90% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tacrolimus: e.g., m/z 821.5 → 768.5
-
¹³C, ²H₂-Tacrolimus: e.g., m/z 824.5 → 771.5
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Data Analysis and Quantification
-
Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard for each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of tacrolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualization of IDMS Application in a Signaling Pathway
mTOR Signaling Pathway Analysis using Targeted Proteomics with IDMS
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[11] Isotope dilution mass spectrometry, coupled with targeted proteomics, allows for the precise and accurate quantification of key proteins and their phosphorylation status within this pathway, providing valuable insights into its activation state.
Caption: mTOR signaling pathway with key IDMS quantifiable phosphoproteins.
Conclusion
Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research. As the demand for high-quality, reliable quantitative data continues to grow, the application of IDMS is expected to expand further, driving advancements in personalized medicine and drug discovery.
References
- 1. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ID-MS-Based Quantitative Analysis of Metabolites in Pichia pastoris: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples | Semantic Scholar [semanticscholar.org]
- 6. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Meta… [ouci.dntb.gov.ua]
- 11. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Stability of 4-Hydroxy Trimethoprim-d9
Introduction
4-Hydroxy Trimethoprim-d9 is a deuterated metabolite of Trimethoprim, a widely used bacteriostatic antibiotic. Understanding the physical and chemical stability of this metabolite is crucial for its use as an analytical standard in pharmacokinetic and metabolic studies. This guide summarizes the known stability of Trimethoprim under various conditions, details relevant experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.
Physical and Chemical Stability of Trimethoprim
The stability of Trimethoprim has been evaluated in various formulations and under different stress conditions. It is known to undergo degradation through hydrolysis and oxidation, both thermally and photochemically catalyzed[1].
The following tables summarize the chemical stability of Trimethoprim in various intravenous and oral suspensions.
Table 1: Chemical Stability of Trimethoprim in Intravenous Admixtures
| Concentration (mg/mL) | IV Solution | Container | Storage Condition | Stability Duration | Remaining Concentration | Reference |
| 1.08 and 1.60 | 5% Dextrose in Water (D5W) or Normal Saline (NS) | PVC Bags | Room Temperature, Ambient Light | 24 hours | > 95% | [2] |
| 1.08 | 5% Dextrose in Water (D5W) | Glass Bottles | Room Temperature, Ambient Light | 12 hours | Clear solution | [2] |
| 1.08 | 5% Dextrose in Water (D5W) | Glass Bottles | Room Temperature, Ambient Light | 24 hours | Precipitate in 25% of samples | [2] |
| 1.60 | Normal Saline (NS) | Glass Bottles | Room Temperature, Ambient Light | < 12 hours | Precipitation | [2] |
| 1:25 v/v dilution | 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride | Not specified | Not specified | 48 hours | Stable | [3] |
| 1:20 v/v dilution | 5% Dextrose in Water (D5W) | Not specified | Not specified | 24 hours | Stable | [3] |
| 1:20 v/v dilution | 0.9% Sodium Chloride | Not specified | Not specified | 14 hours | Stable | [3] |
| 1:15 v/v dilution | 5% Dextrose in Water (D5W) | Not specified | Not specified | 4 hours | Stable | [3] |
| 1:15 v/v dilution | 0.9% Sodium Chloride | Not specified | Not specified | 2 hours | Stable | [3] |
| 1:10 v/v dilution | 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride | Not specified | Not specified | 1 hour | Stable | [3] |
Table 2: Chemical and Physical Stability of Extemporaneously Compounded Trimethoprim Suspensions
| Concentration (mg/mL) | Vehicle | Container | Storage Temperature | Stability Duration | Key Findings | Reference |
| 10 | Oral Mix and Oral Mix SF | Glass and Plastic Bottles | 25°C or 4°C | 92 days | Remained stable | [4] |
| 10 | Oral Mix and Oral Mix SF | Plastic Syringes | 25°C | 92 days | Remained stable | [4] |
| 10 | Ora-Plus/Ora-Sweet SF | Glass Bottles | 4°C or 25°C | 63 days | Retained > 95% of initial concentration; no change in physical appearance or pH | [5][6] |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. Below are protocols adapted from studies on Trimethoprim, which can be applied to this compound.
This protocol is based on the methodology described by Knowles et al.[2].
-
Preparation of Admixtures:
-
Add concentrated Trimethoprim–Sulfamethoxazole solution to 100-mL PVC bags or 250-mL evacuated glass containers containing 5% dextrose in water (D5W) or normal saline (NS).
-
Prepare final Trimethoprim concentrations of 1.08 mg/mL and 1.60 mg/mL.
-
-
Storage Conditions:
-
Store the prepared samples at room temperature under ambient light.
-
-
Chemical Stability Analysis:
-
At 12 and 24 hours, withdraw samples for analysis.
-
Use a stability-indicating high-performance liquid chromatography (HPLC) assay to determine the concentration of Trimethoprim.
-
-
Physical Stability Assessment:
-
Visually inspect the samples for any precipitate at 12 and 24 hours.
-
Confirm the presence of any precipitate by filtration or microscopic examination.
-
Measure the pH of all samples at 0 and 24 hours.
-
Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways. This protocol is a general guideline based on ICH recommendations[7].
-
Acid Hydrolysis:
-
Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid or longer duration may be used.
-
-
Alkaline Hydrolysis:
-
Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes. Similar to acid hydrolysis, conditions can be made more stringent if necessary.
-
-
Oxidative Degradation:
-
Treat the drug substance with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat, typically between 40°C and 80°C. A common condition is 70°C for an extended period (e.g., 1-2 months).
-
-
Photolytic Degradation:
-
Expose the drug substance to a combination of UV and visible light to assess its photosensitivity.
-
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Mandatory Visualizations
Trimethoprim can undergo degradation through several pathways, primarily hydrolysis and oxidation[1]. The principal metabolites of trimethoprim include the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives[8].
Caption: Conceptual degradation pathways of Trimethoprim.
The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like this compound.
References
- 1. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. Stability of concentrated trimethoprim-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Extemporaneously Compounded Trimethoprim in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of trimethoprim in newly formulated liquid dosage form [figshare.utas.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. globalrph.com [globalrph.com]
4-Hydroxy Trimethoprim-d9 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy Trimethoprim-d9, a deuterated analog of a known metabolite of the antibacterial agent Trimethoprim. This document summarizes its chemical properties and provides context for its potential biological activity based on the well-characterized mechanisms of Trimethoprim and its derivatives.
Core Compound Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Weight | 315.37 g/mol | [1] |
| Molecular Formula | C₁₄H₉D₉N₄O₄ | [1] |
| IUPAC Name | 2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one | [2] |
| Unlabelled CAS Number | 112678-48-5 | [2] |
Synthesis and Experimental Protocols
For the deuterated variant, this compound, the introduction of deuterium atoms would likely occur through the use of deuterated starting materials or reagents during the synthesis process.
General Experimental Approach for Analog Analysis
The analysis of Trimethoprim and its analogs typically involves a range of analytical techniques to confirm structure and purity. High-performance liquid chromatography (HPLC) is a common method for the analysis of Trimethoprim in various matrices.[5] A typical HPLC method would utilize a reverse-phase column with a mobile phase consisting of a buffer such as sodium acetate and an organic solvent like acetonitrile, with detection at 254 nm.[5] Other analytical techniques employed for the characterization of Trimethoprim derivatives include ¹H-NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Thermogravimetric Analysis (TGA).[6]
Biological Activity and Mechanism of Action
Trimethoprim is a well-established antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids.[7][9] By inhibiting bacterial DHFR, Trimethoprim disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect.[10][11] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[8]
The 4-hydroxy metabolite of Trimethoprim is a known product of its metabolism.[10] While the specific biological activity of this compound is not extensively documented, it is expected to retain the core mechanism of action of the parent compound, Trimethoprim, by targeting DHFR. The introduction of deuterium atoms can potentially alter the pharmacokinetic profile of the molecule.[12][13]
Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate synthesis pathway.[14] This combination results in a synergistic antibacterial effect.[14]
Visualizations
Folate Biosynthesis Pathway and Trimethoprim Inhibition
The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by Trimethoprim.
Caption: Bacterial folate synthesis pathway and Trimethoprim's mechanism of action.
Experimental Workflow for Trimethoprim Analog Evaluation
This diagram outlines a typical experimental workflow for the synthesis and evaluation of new Trimethoprim analogs.
Caption: A generalized experimental workflow for Trimethoprim analog development.
References
- 1. This compound | C14H18N4O4 | CID 136242397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 5. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 9. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Trimethoprim-d9 (Trimethoprim d9) | Antifolate | 1189460-62-5 | Invivochem [invivochem.com]
- 14. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Hydroxy Trimethoprim-d9 as an Internal Standard
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Hydroxy Trimethoprim-d9 as an internal standard in quantitative bioanalytical methods. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications for the determination of trimethoprim and its metabolites in biological matrices.
Introduction
Trimethoprim is a widely used bacteriostatic antibiotic that acts as a dihydrofolate reductase inhibitor.[1] Accurate quantification of trimethoprim and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. This compound, a deuterated analog of a major trimethoprim metabolite, serves as an excellent internal standard for these applications, ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods using deuterated trimethoprim internal standards for the quantification of trimethoprim. These values are compiled from various studies and demonstrate the suitability of the internal standard for robust and reliable bioanalysis.
Table 1: Linearity and Range
| Analyte | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Trimethoprim | Human Plasma | 100–50,000 ng/mL | >0.99 | [2] |
| Trimethoprim | Human Urine | 500–250,000 ng/mL | >0.99 | [2] |
| Trimethoprim | Honey | 5–150 ng/mL | >0.99 | [3] |
| Trimethoprim | Serum | 1.2–40 µg/mL | 0.9954 | [4] |
| Trimethoprim | Human Plasma | 0.03–30 µg/mL | >0.99 | [5] |
Table 2: Precision
| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Trimethoprim | Serum | Multiple | <7% | <10% | [4] |
| Trimethoprim | Human Plasma | Four QC levels | 1.3–7.2% | 1.3–7.2% | [5] |
Table 3: Accuracy and Recovery
| Analyte | Matrix | Concentration Level | Accuracy (%) | Recovery (%) | Reference |
| Trimethoprim | Honey | Spiked Samples | 80-120% | - | [3] |
| Trimethoprim | Human Plasma | Four QC levels | 93.5–105.0% | >81% | [5] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| Trimethoprim | Serum | 0.06 µg/mL | - | [4] |
| Trimethoprim | Human Plasma | - | 10 ng/mL | [6] |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a validated method for the quantification of trimethoprim in human plasma.[2][5]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of trimethoprim using this compound as an internal standard.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1
-
This compound (IS): Precursor ion (Q1) m/z 316.2 → Product ion (Q3) m/z 245.2
-
-
Collision Energy: Optimized for each transition (typically 20-35 eV)
-
Dwell Time: 100 ms
Diagrams
Experimental Workflow
Caption: Experimental workflow for trimethoprim quantification.
Trimethoprim Metabolic Pathway and Mechanism of Action
Caption: Trimethoprim's mechanism and metabolic pathway.
References
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Trimethoprim in Human Plasma Using LC-MS/MS with 4-Hydroxy Trimethoprim-d9 Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trimethoprim in human plasma. The method utilizes 4-Hydroxy Trimethoprim-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Trimethoprim is a synthetic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1] It functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[2] Accurate and reliable quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the analysis of Trimethoprim in human plasma, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Trimethoprim (Reference Standard)
-
This compound (Internal Standard)[3]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (0.1% v/v) in water
-
Human Plasma (K2 EDTA)
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm)
Sample Preparation
-
To 100 µL of human plasma, add 200 µL of methanol containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Trimethoprim | 291.1 | 230.1 | 25 |
| This compound (IS) | 315.2 | 244.2 | 28 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity:
The calibration curve for Trimethoprim was linear over the concentration range of 10 to 50,000 ng/mL in human plasma, with a correlation coefficient (r²) of >0.99.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results are summarized in Table 2.
Table 2: Precision and Accuracy Data for Trimethoprim in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Low | 30 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Mid | 4000 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| High | 40000 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
Data presented is representative of typical performance and is based on similar validated methods.[4]
Limit of Quantification (LOQ):
The lower limit of quantification (LLOQ) for Trimethoprim in human plasma was determined to be 10 ng/mL.
Experimental Workflow
Caption: LC-MS/MS workflow for Trimethoprim analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Trimethoprim in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for routine use in clinical and pharmaceutical research.
References
Application Notes and Protocols for Trimethoprim Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a widely used bacteriostatic antibiotic, primarily indicated for the treatment of urinary tract infections. Accurate and reliable quantification of Trimethoprim in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This document provides detailed application notes and protocols for the sample preparation of urine for Trimethoprim analysis, focusing on common and effective techniques. The selection of an appropriate sample preparation method is critical to remove interfering substances from the complex urine matrix, thereby enhancing the accuracy, precision, and sensitivity of the subsequent analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Methods
Several techniques can be employed for the extraction and purification of Trimethoprim from urine samples. The choice of method depends on factors such as the required limit of detection, sample throughput, and available laboratory equipment. The most common methods include Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for Trimethoprim analysis.
| Method | Analyte | Matrix | Recovery (%) | LOD | LOQ | Analytical Method | Reference |
| Protein Precipitation (Acetonitrile) | Trimethoprim | Plasma | 80.4 | - | 11.8 µg/L | HPLC-DAD | [1] |
| Solid-Phase Extraction (C18) | Trimethoprim | Serum | - | 0.06 µg/mL | - | SPE-MS/MS | [2] |
| Solid-Phase Extraction | Trimethoprim | Plasma/Serum/Dialysate | 82 | 0.05 µg/mL | - | HPLC | [3] |
| Dried Urine Spot (Methanol Extraction) | Trimethoprim | Urine | Consistent and Reproducible | - | 500 ng/mL | HPLC-MS/MS | [4] |
| Protein Precipitation (Perchloric Acid) | Trimethoprim | Plasma | - | 0.2 µg/mL | 0.25 µg/mL | HPLC | [5] |
Experimental Protocols
Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. Acetonitrile is a commonly used solvent for this purpose.
Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: Transfer 250 µL of the urine sample into a microcentrifuge tube.
-
Solvent Addition: Add 750 µL of acetonitrile to the urine sample (a 3:1 ratio of solvent to sample).[6]
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully collect the supernatant containing Trimethoprim.
-
Drying (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Analysis: The clarified supernatant is ready for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).
Protocol: Methanol Precipitation (for Dried Urine Spots)
This method is suitable for samples collected as dried urine spots (DUS).
-
Spot Punching: Punch a 6 mm spot from the dried urine spot card into a microcentrifuge vial.[4]
-
Extraction Solvent Addition: Add 400 µL of methanol containing the internal standard to the vial.[4]
-
Vortexing: Vortex the sample for 5 minutes to extract Trimethoprim from the filter paper.[4]
-
Centrifugation: Centrifuge the vial at 13,000 rpm for 5 minutes.[4]
-
Dilution: Transfer a 50 µL aliquot of the supernatant to a 96-well plate and add 50 µL of deionized water.[4]
-
Analysis: The sample is ready for injection.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol: Chloroform Extraction
-
Sample Preparation: To 1 mL of urine in a suitable tube, add 0.5 mL of 0.1N NaOH.
-
Extraction: Add 6 mL of chloroform, shake for 1 minute, and centrifuge at 4500 rpm for 5 minutes.
-
Back Extraction: Transfer the organic (chloroform) layer to a clean tube and add 3 mL of 0.1N H2SO4. Mix for 1 minute and centrifuge at 4500 rpm for 5 minutes.
-
Sample Collection: The aqueous (acidic) layer containing Trimethoprim is collected for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts compared to protein precipitation and LLE. C18 cartridges are commonly used for the extraction of Trimethoprim.
Protocol: C18 Solid-Phase Extraction
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the Trimethoprim from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualization of Experimental Workflows
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Solid-Phase Extraction.
Analytical Conditions
Following sample preparation, the extracts are typically analyzed using HPLC with UV detection or LC-MS/MS for higher sensitivity and selectivity.
Example HPLC-UV Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water (adjusted to pH 3.5 with phosphoric acid) and methanol (60:40, v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[7]
-
Injection Volume: 20 µL
Example LC-MS/MS Conditions:
-
Column: C8 or C18 (e.g., Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
Flow Rate: 0.75 mL/min[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Injection Volume: 10 µL[4]
Conclusion
The selection of an appropriate sample preparation method is a critical step in the bioanalysis of Trimethoprim in urine. Protein precipitation offers a quick and simple approach, while LLE provides cleaner extracts. SPE is generally considered the most effective method for removing matrix interferences and achieving the lowest limits of detection. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for Trimethoprim quantification in urine.
References
- 1. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. redalyc.org [redalyc.org]
Application Notes and Protocols for Pharmacokinetic Studies of Trimethoprim Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Trimethoprim (TMP) in biological matrices, specifically plasma, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as D9-Trimethoprim, is critical for accurate and precise quantification in pharmacokinetic (PK) studies by correcting for variability in sample preparation and mass spectrometric response.
Introduction
Trimethoprim is a widely prescribed antibiotic, often in combination with sulfamethoxazole, for the treatment of various bacterial infections.[1] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential adverse effects.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalysis due to its high sensitivity and specificity. The incorporation of a deuterated internal standard is a key component of a robust and reliable LC-MS/MS assay for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize typical calibration curve and quality control (QC) sample concentrations used in the analysis of Trimethoprim and its metabolites in plasma.
Table 1: Calibration Curve Standards for Trimethoprim and its Metabolites
| Analyte | Concentration Range |
| Trimethoprim (TMP) | 15.6 nM to 2000 nM |
| TMP Metabolites | 1.6 nM to 200 nM |
Data sourced from a study on the simultaneous quantification of trimethoprim and its metabolites in pediatric plasma.[3]
Table 2: Quality Control (QC) Sample Concentrations
| QC Level | Trimethoprim (TMP) Concentration | TMP Metabolite Concentration |
| Lower Limit of Quantification (LLOQ) | 15.6 nM | 1.6 nM |
| Low | 50 nM | 5 nM |
| Medium | 200 nM | 20 nM |
| High | 1500 nM | 150 nM |
Data sourced from a study on the simultaneous quantification of trimethoprim and its metabolites in pediatric plasma.[3]
Experimental Protocols
This section details the methodology for the quantification of Trimethoprim in plasma using a deuterated internal standard.
Materials and Reagents
-
Trimethoprim (TMP) analytical standard
-
Deuterated Trimethoprim (D9-TMP) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Drug-free plasma (with potassium EDTA anticoagulant)
-
Phospholipid removal plates
-
96-well sample collection plates
Stock and Working Solution Preparation
-
Primary Stock Solutions: Accurately weigh Trimethoprim and D9-Trimethoprim standards and dissolve in 100% methanol to prepare 1 mM stock solutions.[3] Store these solutions at -80°C.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples by diluting the primary stock solutions in a 1:3 methanol:water mixture.[3]
-
Internal Standard Working Solution: Prepare a working solution of D9-TMP in acetonitrile to achieve a final concentration of 20 nM in the sample.[3]
Sample Preparation
The following protocol is based on a protein precipitation method for plasma samples.[3]
-
To 91 µL of drug-free plasma in a 96-well phospholipid removal plate, add 9 µL of the appropriate spiking solution for calibration standards and QCs, or 9 µL of 1:3 methanol:water for blank and subject samples.
-
Add 400 µL of acetonitrile containing the D9-TMP internal standard (to achieve a final concentration of 20 nM).
-
Cap the plate and vortex at 500 rpm for 5 minutes to precipitate proteins.
-
Use a positive pressure manifold to filter the samples into a 96-well sample collection plate.
-
Dry the samples under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of 1:3 methanol:water.
-
Cap the plate, vortex for 5 minutes at 500 rpm, and centrifuge briefly before analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved using a C18 or biphenyl column.[3][4] A gradient elution with mobile phases consisting of water and methanol or acetonitrile with a small percentage of formic acid is commonly employed.
-
Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Trimethoprim and D9-Trimethoprim.
Table 3: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Biphenyl Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis and Quantification
-
Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Trimethoprim in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for the pharmacokinetic study of Trimethoprim.
Caption: Workflow for Trimethoprim analysis in plasma.
Logical Relationship of Key Components
This diagram shows the logical relationship between the analyte, the internal standard, and the analytical methodology for accurate quantification.
Caption: Core components for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethoprim: clinical use and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Trimethoprim and its Major Metabolites in Human Plasma using UPLC-MS/MS
Abstract
This application note presents a detailed and robust analytical method for the simultaneous quantification of the antibacterial agent Trimethoprim (TMP) and its primary metabolites in human plasma. The described methodology utilizes Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity, specificity, and throughput. This document provides comprehensive protocols for sample preparation using both protein precipitation and solid-phase extraction, optimized UPLC-MS/MS parameters, and quantitative data for researchers, scientists, and professionals in drug development.
Introduction
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and proteins in bacteria. It is frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections. The metabolism of Trimethoprim in humans primarily occurs in the liver, leading to the formation of several metabolites. The principal metabolites include 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives. Accurate quantification of both the parent drug and its metabolites in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a validated method to meet these analytical needs.
Metabolic Pathway of Trimethoprim
Trimethoprim undergoes oxidative metabolism, resulting in the formation of several key metabolites. The primary metabolic transformations are N-oxidation and O-demethylation (hydroxylation). The metabolic pathway is illustrated in the diagram below.
Application Notes and Protocols for the Bioanalysis of 4-Hydroxy Trimethoprim using 4-Hydroxy Trimethoprim-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a widely used antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] The metabolism of Trimethoprim in vivo is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of its major metabolites is 4-Hydroxy Trimethoprim.[4] Accurate and reliable quantification of this metabolite in biological matrices is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Trimethoprim-d9, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[5]
This document provides a detailed protocol for the bioanalytical method for the quantification of 4-Hydroxy Trimethoprim in plasma, utilizing this compound as an internal standard.
Metabolic Pathway of Trimethoprim
Trimethoprim undergoes hepatic metabolism, with approximately 10-20% of an administered dose being metabolized.[4] The primary metabolic routes are oxidation and demethylation. The formation of 4-Hydroxy Trimethoprim is a result of aromatic hydroxylation.
Caption: Metabolic conversion of Trimethoprim to 4-Hydroxy Trimethoprim.
Bioanalytical Method Workflow
The following diagram outlines the general workflow for the quantification of 4-Hydroxy Trimethoprim in a biological matrix using LC-MS/MS.
Caption: Bioanalytical workflow for 4-Hydroxy Trimethoprim analysis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents
-
4-Hydroxy Trimethoprim (Analyte)
-
This compound (Internal Standard)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy Trimethoprim in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. (This is a starting point and may need optimization) |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition (Positive ESI Mode) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Hydroxy Trimethoprim | 307.1 | 247.1 / 123.1 | 30 | 20 / 35 |
| This compound | 316.2 | 253.1 / 123.1 | 30 | 20 / 35 |
Note: The specific product ions and collision energies should be optimized on the mass spectrometer being used.
Method Validation Parameters (Typical Expected Values)
The following table summarizes the typical validation parameters that should be assessed for this bioanalytical method, along with expected acceptance criteria based on regulatory guidelines.
| Parameter | Typical Range/Criteria |
| Linearity | 1 - 1000 ng/mL. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |
| Precision | Intra- and inter-assay precision (as coefficient of variation, %CV) should be ≤ 15% for all QC levels (≤ 20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy | Intra- and inter-assay accuracy (as % bias) should be within ±15% of the nominal concentration for all QC levels (±20% at the LLOQ). |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. While no specific value is mandated, it is important to demonstrate that the recovery is not highly variable. |
| Matrix Effect | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of the biological matrix. The CV of the matrix factor should be ≤ 15%. The internal standard should effectively track and compensate for any observed matrix effects. |
| Stability | The analyte should be stable in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 4-Hydroxy Trimethoprim in plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies. As with any analytical method, proper validation is crucial to ensure reliable results.
References
- 1. ujmst.unilag.edu.ng [ujmst.unilag.edu.ng]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
Application Note: Solid-Phase Extraction Protocol for Trimethoprim
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections. Accurate quantification of Trimethoprim in biological and environmental samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental assessment. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of Trimethoprim from aqueous samples.
Data Presentation
A summary of quantitative data from various studies on the analysis of Trimethoprim is presented below. This table highlights the recovery rates and limits of detection (LOD) and quantification (LOQ) achieved using different analytical methods, often preceded by a sample cleanup step.
| Parameter | Matrix | Method | Trimethoprim Recovery (%) | LOD | LOQ | Reference |
| Extraction Recovery | Dried Plasma Spots | HPLC-MS/MS | 103.4 - 105.8 | - | 100 ng/mL | |
| Extraction Recovery | Dried Urine Spots | HPLC-MS/MS | 99.3 - 100.7 | - | 500 ng/mL | |
| Apparent Recovery | Spiked Water | SPE-TLC | 108.7 ± 23.7 | 0.1 µ g/spot | 0.2 µ g/spot | |
| Recovery | Manure Slurry | SPE | 64 | - | - | |
| Recovery | Human Plasma | LLE-HPLC-DAD | 80.4 | - | 11.8 µg/L | |
| - | Serum | SPE-MS/MS | - | 0.06 mcg/mL | - |
Experimental Protocol: Solid-Phase Extraction of Trimethoprim
This protocol is a generalized procedure based on common practices for the extraction of Trimethoprim from aqueous samples using reversed-phase SPE cartridges, such as Oasis HLB or C18.
Materials:
-
Solid-Phase Extraction Cartridges (e.g., Oasis HLB, 3 cc, 60 mg, or equivalent C18 cartridges)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
Deionized Water
-
Sample (e.g., plasma, urine, water sample) pre-treated as necessary (e.g., centrifugation, pH adjustment)
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove interfering substances.
-
-
Elution:
-
Elute the retained Trimethoprim from the cartridge with 2 x 1.5 mL of a suitable organic solvent, such as acetonitrile or methanol. Some methods may use a modifier like formic acid in the elution solvent.
-
-
Post-Elution Processing:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for the subsequent chromatographic analysis.
-
Mandatory Visualization
The following diagram illustrates the workflow for the solid-phase extraction of Trimethoprim.
Caption: Workflow for the Solid-Phase Extraction of Trimethoprim.
Application Note: High-Throughput UPLC-MS/MS Analysis of Trimethoprim and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of trimethoprim and its major metabolites in human plasma. The detailed protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The method utilizes a rapid UPLC separation followed by tandem mass spectrometry detection, enabling high-throughput analysis critical for pharmacokinetic studies and metabolic profiling.
Introduction
Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, leading to a bacteriostatic effect.[1] Trimethoprim is extensively metabolized in the liver, with the primary metabolites being 3'- and 4'-desmethyltrimethoprim, and N-oxide metabolites. Understanding the metabolic fate of trimethoprim is essential for comprehending its efficacy and potential for drug-drug interactions. This application note presents a validated UPLC-MS/MS method for the accurate and precise quantification of trimethoprim and its key metabolites in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of trimethoprim and its metabolites from human plasma.
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (99% Mobile Phase A: 1% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC Conditions
Chromatographic separation is achieved using a Waters ACQUITY UPLC system.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99.0 | 1.0 |
| 1.0 | 99.0 | 1.0 |
| 8.0 | 50.0 | 50.0 |
| 8.1 | 5.0 | 95.0 |
| 9.0 | 5.0 | 95.0 |
| 9.1 | 99.0 | 1.0 |
| 10.0 | 99.0 | 1.0 |
MS/MS Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 | 30 | 25 |
| 3-desmethyl-TMP | 277.1 | 216.1 | 30 | 25 |
| 4-desmethyl-TMP | 277.1 | 246.1 | 30 | 20 |
| 1-N-oxide-TMP | 307.1 | 290.1 | 35 | 20 |
| 3-N-oxide-TMP | 307.1 | 246.1 | 35 | 22 |
| alpha-hydroxy-TMP | 307.1 | 246.1 | 30 | 20 |
| Trimethoprim-d9 (IS) | 300.2 | 236.2 | 30 | 25 |
Quantitative Data Summary
The following tables summarize the quantitative performance of the UPLC-MS/MS method for trimethoprim and its metabolites.
Table 3: Retention Times, Linearity, and Limits of Detection/Quantification
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Trimethoprim | ~5.8 | 1 - 1000 | >0.995 | 0.3 | 1.0 |
| 3-desmethyl-TMP | ~5.2 | 2.5 - 500 | >0.99 | 0.8 | 2.5 |
| 4-desmethyl-TMP | ~5.4 | 2.5 - 500 | >0.99 | 0.8 | 2.5 |
| 1-N-oxide-TMP | ~4.8 | 5 - 500 | >0.99 | 1.5 | 5.0 |
| 3-N-oxide-TMP | ~4.9 | 5 - 500 | >0.99 | 1.5 | 5.0 |
| alpha-hydroxy-TMP | ~5.1 | 5 - 500 | >0.99 | 1.5 | 5.0 |
Table 4: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Trimethoprim | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 | |
| 500 | 99.8 | 2.5 | |
| 3-desmethyl-TMP | 10 | 97.9 | 5.1 |
| 100 | 102.5 | 3.8 | |
| 400 | 100.3 | 3.2 | |
| 4-desmethyl-TMP | 10 | 98.2 | 4.8 |
| 100 | 101.9 | 3.5 | |
| 400 | 100.1 | 2.9 |
Visualizations
Caption: Metabolic pathway of Trimethoprim.
Caption: Experimental workflow for UPLC-MS/MS analysis.
References
Troubleshooting & Optimization
potential interferences in Trimethoprim bioanalysis
Welcome to the Technical Support Center for Trimethoprim bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential interferences in the quantitative analysis of Trimethoprim in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Trimethoprim bioanalysis?
A1: The most common sources of interference in Trimethoprim bioanalysis include:
-
Matrix Effects: Endogenous components of biological matrices such as plasma, serum, and urine can co-elute with Trimethoprim and its internal standard, leading to ion suppression or enhancement in mass spectrometry-based assays.[1] Phospholipids are often a major contributor to matrix effects in plasma samples.
-
Co-administered Drugs: Medications frequently prescribed with Trimethoprim, or other common over-the-counter drugs, and their metabolites can cause interference. This can be due to co-elution with the analyte or its internal standard, or through alteration of the ionization process.
-
Metabolites of Trimethoprim: Trimethoprim is metabolized in the body, and its metabolites can potentially interfere with the analysis of the parent drug if they are not chromatographically separated.
-
Sample Collection and Handling: Improper sample collection, storage, or the use of certain anticoagulants can introduce interfering substances.
Q2: What are some of the known metabolites of Trimethoprim?
A2: Trimethoprim is metabolized in the liver to several metabolites. The main routes of metabolism include N-oxidation, O-demethylation, and α-hydroxylation. Some of the identified metabolites include 1-N-oxide, 3-N-oxide, 3'-desmethyltrimethoprim, and 4'-desmethyltrimethoprim. These metabolites can be further conjugated to form glucuronide or sulfate derivatives.
Q3: Which co-administered drugs are known to have the potential to interfere with Trimethoprim analysis?
A3: While specific analytical interference is method-dependent, drugs that are often co-administered with Trimethoprim and have the potential to interfere include:
-
Sulfamethoxazole (often formulated with Trimethoprim)
-
Warfarin
-
Methotrexate
-
Angiotensin-converting enzyme (ACE) inhibitors
-
Angiotensin receptor blockers (ARBs)
-
Certain oral diabetes medications
It is crucial to have a comprehensive list of all medications the subject is taking to assess the potential for interference.
Q4: How can matrix effects be minimized during sample preparation?
A4: Effective sample preparation is critical to minimize matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method to remove the majority of proteins from plasma or serum samples. However, it may not effectively remove phospholipids, which are a significant source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquids. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances. It utilizes a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. Different SPE sorbents (e.g., C18, mixed-mode) can be optimized for Trimethoprim extraction to achieve a very clean sample extract.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during Trimethoprim bioanalysis.
Diagram: Troubleshooting Workflow for Trimethoprim Bioanalysis
Caption: Troubleshooting workflow for identifying and resolving common issues in Trimethoprim bioanalysis.
Common Problems and Solutions
1. Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes and Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the basic Trimethoprim molecule and active sites on the silica-based column packing. Column degradation.
-
Solution: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). Ensure the mobile phase pH is appropriate to maintain Trimethoprim in a single ionic state. Replace the column if it is old or has been exposed to harsh conditions.
-
-
Peak Fronting:
-
Cause: Sample overload (injecting too high a concentration). The sample solvent is stronger than the mobile phase.
-
Solution: Dilute the sample. Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.
-
-
Peak Splitting:
-
Cause: Contamination or a void at the head of the column. Partial clogging of the injector or tubing.
-
Solution: Reverse-flush the column (if permissible by the manufacturer). Use a guard column to protect the analytical column. If the problem persists, replace the column. Clean the injector and check all connections.
-
-
2. Issue: Inaccurate or Imprecise Results
-
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression or Enhancement):
-
Cause: Co-eluting endogenous compounds from the biological matrix affecting the ionization of Trimethoprim and/or the internal standard.
-
Solution:
-
Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more matrix components.
-
Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column chemistry) to separate Trimethoprim from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Trimethoprim-d9) will co-elute with Trimethoprim and experience the same degree of matrix effect, thus providing more accurate compensation.
-
-
-
Internal Standard (IS) Variability:
-
Cause: The chosen internal standard is not tracking the analyte's behavior during sample preparation and analysis.
-
Solution: If not already in use, switch to a stable isotope-labeled internal standard for Trimethoprim. If using an analog IS, ensure its extraction recovery and ionization are consistent and similar to Trimethoprim across different sample lots.
-
-
Carryover:
-
Cause: Adsorption of Trimethoprim onto surfaces in the autosampler or LC system, leading to its appearance in subsequent blank injections.
-
Solution: Optimize the autosampler wash procedure, using a strong organic solvent. Check for and replace any contaminated tubing or fittings.
-
-
Quantitative Data on Potential Interferences
The extent of interference is highly dependent on the specific analytical method and the biological matrix. The following table summarizes some reported quantitative data and provides general expectations for different types of interference.
| Interfering Substance/Factor | Type of Interference | Quantitative Impact on Trimethoprim Analysis | Mitigation Strategy |
| Endogenous Matrix Components (Plasma) | Ion Suppression | Average ion suppression of around 15-20% has been reported in some LC-MS/MS methods when analyzed with sulfamethoxazole.[2] However, with optimized sample preparation and chromatography, some methods report no significant matrix effect.[1] | Solid-Phase Extraction (SPE), use of a stable isotope-labeled internal standard. |
| Co-administered Sulfamethoxazole | Potential for co-elution and mutual ion suppression/enhancement. | In a study analyzing both, the internal standard for sulfamethoxazole showed an average ion suppression of 19.0% ± 7.2%.[2] The effect on Trimethoprim was not explicitly separated but is expected to be similar if co-eluting. | Chromatographic separation of the two compounds and their respective internal standards. |
| Trimethoprim Metabolites | Potential for co-elution and isobaric interference. | Quantitative data on the specific impact of each metabolite is not readily available in the literature and is highly method-dependent. | Development of a chromatographic method with sufficient resolution to separate the parent drug from its major metabolites. |
| Hemolyzed or Lipemic Plasma | Matrix Effects | Can significantly increase ion suppression. The quantitative impact varies greatly depending on the degree of hemolysis or lipemia. | Use of specific sample preparation techniques designed to remove red blood cell components or lipids (e.g., phospholipid removal plates/cartridges). |
Detailed Experimental Protocols
The following are examples of experimental protocols that can be adapted for the bioanalysis of Trimethoprim.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of Trimethoprim internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid precipitation and improve analyte stability).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific SPE sorbent and format used.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard and 800 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. Then, wash with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the Trimethoprim and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 or a mixed-mode reversed-phase/cation-exchange column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute Trimethoprim, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from matrix components and metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Trimethoprim: m/z 291.1 → 230.1 (quantifier), 291.1 → 123.1 (qualifier)
-
Trimethoprim-d9 (IS): m/z 300.2 → 239.2
-
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Trimethoprim Chromatography
Welcome to our dedicated technical support center for resolving common chromatographic issues encountered during the analysis of Trimethoprim. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak shape problems you may encounter during Trimethoprim chromatography.
Peak Tailing
Question: Why is my Trimethoprim peak exhibiting tailing?
Answer:
Peak tailing is a common issue in the chromatography of basic compounds like Trimethoprim and is often caused by secondary interactions with the stationary phase.[1][2][3] Here are the primary causes and solutions:
-
Secondary Interactions with Silanol Groups: Trimethoprim, being a basic compound, can interact strongly with acidic silanol groups present on the surface of silica-based columns.[1][2][4][5] This leads to some molecules being retained longer, resulting in a tailing peak.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1] For acidic analytes, a lower pH is generally preferred to keep them from being ionized.[6]
-
Solution 2: Use an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of accessible silanol groups on the stationary phase.[1]
-
Solution 3: Increase Buffer Concentration: Insufficient buffer concentration in the mobile phase can lead to peak tailing.[7] Try increasing the buffer concentration to see if the peak shape improves.
-
-
Metal Contamination: Trace metal contaminants in the sample, mobile phase, or from stainless steel components of the HPLC system can interact with Trimethoprim and cause peak tailing.[2][8]
-
Solution: Ensure high purity of mobile phase and sample. Use an in-line filter to trap any particulate matter.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3]
Peak Fronting
Question: What causes peak fronting for my Trimethoprim analysis?
Answer:
Peak fronting, where the peak is broader in the first half and narrower in the second, can be attributed to several factors:[1]
-
Column Overload: As with peak tailing, overloading the column with too much sample is a primary cause of fronting.[1][9]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[1]
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
-
Column Collapse: A physical change or collapse of the column bed can result in peak fronting.[1][8] This can be caused by operating the column outside its recommended pH or temperature range.[1]
-
Solution: Operate the column within the manufacturer's specified limits for pH and temperature. If column collapse is suspected, the column may need to be replaced.[1]
-
Split Peaks
Question: My Trimethoprim peak is splitting. What should I do?
Answer:
Split peaks can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.[10]
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly and resulting in split peaks.[7][10]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[8]
-
Solution: A column with a void typically needs to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Experimental Protocols & Data
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow to follow when troubleshooting poor peak shape in Trimethoprim chromatography.
Caption: A troubleshooting workflow for identifying and resolving poor peak shape in Trimethoprim chromatography.
Protocol for Investigating Column Overload
-
Prepare a Dilution Series: Prepare a series of Trimethoprim standard solutions at different concentrations (e.g., 100%, 50%, 25%, and 10% of the original sample concentration).
-
Inject and Analyze: Inject the same volume of each standard solution from the dilution series into the HPLC system.
-
Evaluate Peak Shape: Observe the peak shape for each concentration. If the peak shape improves (i.e., less fronting or tailing) at lower concentrations, column overload is the likely cause.
-
Determine Optimal Concentration: Identify the highest concentration that still provides an acceptable peak shape. This will be your working concentration range for future analyses.
Common HPLC Method Parameters for Trimethoprim Analysis
The following table summarizes typical HPLC method parameters for the analysis of Trimethoprim, compiled from various sources. These can serve as a starting point for method development and optimization.
| Parameter | Typical Conditions |
| Column | C18 (Octadecylsilane)[11] |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate)[11][12] |
| pH | Typically in the acidic range (e.g., 3.0) to control silanol interactions[11] |
| Detection | UV at approximately 225-260 nm[11][13] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 10-20 µL |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the chemical properties of Trimethoprim and the stationary phase, which can lead to poor peak shape.
Caption: The interaction between basic Trimethoprim and acidic silanol groups on the column can cause peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. lctsbible.com [lctsbible.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labveda.com [labveda.com]
- 9. Peak Fronting - again - Chromatography Forum [chromforum.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ujmst.unilag.edu.ng [ujmst.unilag.edu.ng]
- 12. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
Technical Support Center: Optimizing Trimethoprim Recovery from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Trimethoprim from various biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Recovery of Trimethoprim
Question: I am experiencing low recovery of Trimethoprim from my plasma/urine samples. What are the potential causes and how can I troubleshoot this issue?
Answer: Low recovery of Trimethoprim can stem from several factors throughout the extraction process. Here is a step-by-step guide to troubleshoot this common problem.
Potential Causes & Solutions:
-
Suboptimal pH during Extraction: Trimethoprim is a weakly basic drug. Its extraction efficiency is highly dependent on the pH of the sample matrix.
-
Solution: Adjust the pH of your plasma or urine sample to a basic range (typically pH 9-11) before extraction. This ensures that Trimethoprim is in its non-ionized form, which is more readily extracted by organic solvents in liquid-liquid extraction (LLE) or retained on non-polar solid-phase extraction (SPE) cartridges. For instance, one method successfully used 3.8N sodium hydroxide to basify samples before extraction[1][2].
-
-
Inappropriate Extraction Solvent/Method: The choice of extraction solvent and method is critical for achieving high recovery.
-
Solution for LLE: A mixture of chloroform and 2-propanol (95:5) has been shown to be effective for extracting Trimethoprim from basified plasma and urine[1][2]. If you are using a different solvent, consider switching to this combination.
-
Solution for SPE: For solid-phase extraction, C18 cartridges are commonly used. Ensure the cartridge is properly conditioned and equilibrated before loading the sample. Elution with an appropriate solvent, such as methanol, is crucial for high recovery. One study reported an 82% recovery rate using a solid-phase column chromatography method[3].
-
Solution for Protein Precipitation (PPT): While simple, PPT can sometimes lead to lower recovery due to co-precipitation of the analyte. If using PPT with a solvent like acetonitrile, ensure the ratio of solvent to sample is optimal. Perchloric acid (0.33 M) has also been used for protein precipitation[4].
-
-
Insufficient Vortexing/Mixing: Inadequate mixing during the extraction step can lead to incomplete partitioning of Trimethoprim into the extraction solvent.
-
Solution: Ensure vigorous vortexing for a sufficient duration (e.g., 1-5 minutes) to facilitate thorough mixing of the sample with the extraction solvent[5].
-
-
Sample Homogeneity Issues (for dried spots): For dried plasma or urine spots, the distribution of the analyte may not be uniform across the spot.
-
Solution: It is recommended to use a larger punch size (e.g., 6 mm) to sample the majority of the spot, which helps to minimize issues related to non-homogeneity[5].
-
Issue 2: High Variability in Results
Question: My replicate samples are showing high variability in Trimethoprim recovery. What could be causing this and how can I improve precision?
Answer: High variability in results can be frustrating and can compromise the reliability of your data. The following are common causes and their solutions.
Potential Causes & Solutions:
-
Inconsistent Sample Pre-treatment: Variations in pH adjustment, temperature, or incubation times during sample pre-treatment can lead to inconsistent extraction efficiencies.
-
Solution: Standardize your sample pre-treatment protocol. Use calibrated equipment for all measurements and ensure consistent timing for each step across all samples.
-
-
Manual Extraction Inconsistencies: Manual liquid-liquid or solid-phase extraction procedures can be prone to variability.
-
Solution: Where possible, use automated extraction systems to improve consistency. If performing manual extraction, pay close attention to pipetting accuracy, consistent timing for each step, and uniform mixing.
-
-
Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differential ion suppression or enhancement in LC-MS/MS analysis, resulting in high variability.
Issue 3: Matrix Effects in LC-MS/MS Analysis
Question: I suspect matrix effects are impacting my Trimethoprim analysis by LC-MS/MS. How can I confirm and mitigate this?
Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis[8][9].
Confirmation of Matrix Effects:
-
Post-Extraction Spike Method: Compare the signal response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects[8].
Mitigation Strategies:
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds from the sample extract.
-
Solution: Optimize your SPE or LLE protocol. For SPE, ensure proper washing steps to remove interfering substances before eluting the analyte. For LLE, consider a back-extraction step.
-
-
Chromatographic Separation: Modify your HPLC/UPLC method to chromatographically separate Trimethoprim from the co-eluting matrix components.
-
Solution: Adjust the mobile phase gradient, change the column chemistry, or use a longer column to improve separation.
-
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: This approach is feasible if the sensitivity of the assay is high enough to detect the diluted analyte[8].
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate quantification.
-
Solution: Incorporate a SIL-IS for Trimethoprim in your analytical method.
-
Quantitative Data Summary
Table 1: Reported Recovery of Trimethoprim from Biological Matrices
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Plasma, Serum, Dialysate | Solid-Phase Extraction | 82 | [3] |
| Plasma | Liquid-Liquid Extraction | 80.4 | [10] |
| Spiked Water | Solid-Phase Extraction | 108.7 ± 23.7 | [11] |
| Feed Premixes | Ultrasound-Assisted Extraction | 95.44 - 98.68 | [12] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Trimethoprim from Plasma
This protocol is a generalized procedure based on common practices for SPE.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of a suitable buffer to adjust the pH to a basic range (e.g., pH 9-11).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the same buffer used in sample pre-treatment.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute Trimethoprim from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Trimethoprim from Plasma/Urine
This protocol is based on a published method with demonstrated effectiveness[1][2].
-
Sample Preparation:
-
Pipette 1 mL of plasma or urine into a glass tube.
-
Add an internal standard.
-
-
pH Adjustment:
-
Add a small volume of a strong base (e.g., 3.8N NaOH) to raise the pH to the basic range.
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture of chloroform:2-propanol (95:5).
-
Vortex vigorously for 1-2 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Visualized Workflows and Logic
Caption: Workflow for Solid-Phase Extraction (SPE) of Trimethoprim.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Trimethoprim.
Caption: Troubleshooting Logic for Low Trimethoprim Recovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Minimizing Carryover in Trimethoprim HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals to address and minimize analyte carryover during the analysis of Trimethoprim.
Frequently Asked Questions (FAQs)
Q1: What is HPLC carryover and how does it manifest in my chromatogram?
A1: HPLC carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection containing a high concentration of the analyte.[1][2] This occurs when residual analyte from a previous injection contaminates the subsequent run.[3] Manifestations of carryover include:
-
Unexpected peaks in blank injections.[3]
-
Inaccurate and inconsistent quantification, particularly for low-concentration samples.[3]
-
False positives in trace analysis.[3]
Q2: What are the primary sources of carryover in an HPLC system?
A2: Carryover can originate from several components of the HPLC system. The most common sources include:
-
Autosampler and Injection Valve: Residual sample can adhere to the needle, needle seat, and rotor seals of the injection valve.[4][5] Worn seals and rotor grooves can trap and later release the sample.[4][5]
-
Column: Overloading the column with a high concentration of the sample can lead to the column "bleeding" the analyte in subsequent runs.[4][5] Insufficient column flushing between injections can also contribute to this issue.[5]
-
Tubing and Fittings: Improperly connected fittings can create dead volumes where the sample can be trapped.[1]
-
Contaminated Vials and Caps: Leachables from vial caps or improperly cleaned vials can introduce contaminants.[3]
Q3: How can I identify the source of the carryover in my system?
A3: A systematic approach is crucial for identifying the source of carryover. The following workflow can help pinpoint the issue:
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. Carryover | Waters [help.waters.com]
- 3. mastelf.com [mastelf.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems [hplctips.blogspot.com]
stability of 4-Hydroxy Trimethoprim-d9 in stock solutions
This technical support center provides guidance on the stability and handling of 4-Hydroxy Trimethoprim-d9 stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: It is recommended to store neat this compound at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: Information on the solubility of the parent compound, Trimethoprim, suggests that it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also shows solubility in alcohols like methanol and ethanol. While the exact solubility of this compound may vary, these solvents are a reasonable starting point for stock solution preparation. It is always advisable to perform a small-scale solubility test before preparing a large volume of stock solution.
Q4: Is this compound sensitive to light?
A4: There is no specific photostability data available for this compound. However, its parent compound, Trimethoprim, is known to undergo photodegradation.[2][3][4][5] Therefore, it is prudent to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: The parent compound, Trimethoprim, can degrade through hydrolysis and oxidation.[6] Photodegradation is also a known degradation pathway.[2][3][4][5] It is reasonable to assume that this compound may be susceptible to similar degradation pathways.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when analyzing my sample containing this compound.
-
Possible Cause 1: Degradation of the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from neat material and compare the chromatogram to that of the older stock solution. Ensure that the stock solution has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.
-
-
Possible Cause 2: Contamination of the solvent or glassware.
-
Troubleshooting Step: Run a blank injection of the solvent used to prepare the stock solution to check for contaminants. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Interaction with other components in the sample matrix.
-
Troubleshooting Step: Analyze a solution of this compound in the mobile phase to see if the unexpected peaks are still present.
-
Issue: The concentration of my this compound stock solution appears to have decreased over time.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Review the storage conditions of your stock solution. Ensure it is stored at -20°C or -80°C and protected from light. Refer to the stability data for the parent compound for guidance on expected stability under different conditions.
-
-
Possible Cause 2: Evaporation of the solvent.
-
Troubleshooting Step: Ensure that the vial caps are sealed tightly to prevent solvent evaporation, especially for volatile organic solvents.
-
-
Possible Cause 3: Adsorption to the container surface.
-
Troubleshooting Step: Consider using silanized glass vials or low-adsorption polypropylene tubes for storing stock solutions, particularly for low-concentration solutions.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
-
Materials: this compound (neat solid), Dimethyl Sulfoxide (DMSO, analytical grade), calibrated analytical balance, volumetric flask, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the compound.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into single-use amber vials or cryovials and store at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC-UV Method for Trimethoprim (Parent Compound)
This method can be adapted for the analysis of this compound, although optimization may be required.[7][8][9][10][11]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil C8 (100 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a ratio of 35:65 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 250 nm.[7]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and the samples to be analyzed.
-
Monitor the peak area and retention time to assess the concentration and purity of the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for Trimethoprim-d9 and this compound
| Compound | Form | Storage Temperature | Duration |
| This compound | Neat Solid | -20°C | Not Specified |
| Trimethoprim-d9 | Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Note: Specific stability data for this compound in solution is not publicly available. The data for Trimethoprim-d9 is provided as a guideline.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in chromatographic analysis.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. propulsiontechjournal.com [propulsiontechjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Trimethoprim Separation by HPLC
Welcome to the technical support center for the chromatographic analysis of Trimethoprim. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation results.
Frequently Asked Questions (FAQs)
Q1: What is a common mobile phase composition for Trimethoprim analysis by reversed-phase HPLC?
A typical mobile phase for the reversed-phase HPLC separation of Trimethoprim consists of a mixture of an aqueous buffer and an organic solvent. Commonly used organic modifiers are acetonitrile and methanol. The aqueous component is often a buffer solution, such as phosphate or acetate buffer, to control the pH. For example, a mobile phase composed of a mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a 35:65 v/v ratio has been successfully used.[1] Another example is a mixture of water, acetonitrile, and triethylamine (838:160:2; v/v) adjusted to a pH of 5.5 with glacial acetic acid.[2]
Q2: How does the mobile phase pH affect the retention and peak shape of Trimethoprim?
The pH of the mobile phase is a critical parameter in the analysis of Trimethoprim, which is a weak base with a pKa of 7.4.[3] Adjusting the pH of the mobile phase can significantly impact its retention time and peak shape. For basic compounds like Trimethoprim, working at a pH where the analyte is in a single ionic form (either ionized or neutral) is often beneficial for symmetrical peak shapes. For instance, using a mobile phase with a pH of 3, adjusted with orthophosphoric acid, has been shown to provide good separation.[4] In contrast, a mobile phase with a pH of 6.15 has also been used effectively.[5] The optimal pH will depend on the specific column and other chromatographic conditions.
Q3: What are the consequences of an inappropriate mobile phase composition?
An unsuitable mobile phase can lead to several issues, including:
-
Poor peak shape: This can manifest as peak tailing or fronting, which complicates accurate quantification.[6][7]
-
Shifting retention times: Inconsistent mobile phase preparation can cause variability in retention times from one run to the next.
-
Poor resolution: Inadequate separation between Trimethoprim and other components in the sample mixture.
-
Split peaks: These can make quantification and identification of the compound difficult.[6]
-
Broad peaks: Wider peaks can reduce resolution and decrease the sensitivity of the analysis.[6]
Q4: Can additives be used in the mobile phase to improve peak shape?
Yes, additives can be incorporated into the mobile phase to enhance peak symmetry. For basic compounds like Trimethoprim, which can exhibit peak tailing due to interactions with residual silanol groups on the stationary phase, additives like triethylamine (TEA) are often used.[2] TEA acts as a competing base, masking the silanol groups and reducing their interaction with the analyte, resulting in more symmetrical peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue in the analysis of basic compounds like Trimethoprim.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Explanation:
-
Verify Mobile Phase pH: Ensure the pH of the mobile phase is correctly prepared and is appropriate for Trimethoprim. A pH that is too close to the pKa of Trimethoprim (7.4) can lead to inconsistent ionization and poor peak shape.
-
Adjust pH: If the pH is problematic, adjust it to be at least 2-3 units away from the pKa. For Trimethoprim, a lower pH (e.g., 3-4) is often effective.
-
Add Triethylamine (TEA): If the pH is appropriate but tailing persists, consider adding a small amount of TEA (e.g., 0.1%) to the mobile phase.[2] This will help to mask active silanol sites on the column that can cause tailing.
-
Inspect Column Health: If the above steps do not resolve the issue, the problem may lie with the column itself. Column contamination or degradation can lead to poor peak shapes.
-
Replace Column: If the column is old or suspected to be contaminated, replacing it with a new one is the next logical step.
Issue 2: Shifting Retention Times
Inconsistent retention times can compromise the reliability of your analytical method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for shifting retention times.
Explanation:
-
Verify Mobile Phase Preparation: Inaccurate mixing of the mobile phase components is a common cause of retention time drift. Ensure the proportions of the aqueous and organic phases are accurate.
-
Prepare Fresh Mobile Phase: If there is any doubt about the mobile phase, prepare a fresh batch. Evaporation of the organic component over time can also alter the composition and affect retention.
-
Check HPLC Pump Performance: The HPLC pump should deliver a consistent and precise flow rate. Fluctuations in the flow rate will directly impact retention times.
-
Prime the Pump: Air bubbles in the pump head can cause flow rate inconsistencies. Priming the pump can help to remove any trapped air.
-
Inspect for System Leaks: A leak in the system, even a small one, can lead to a drop in pressure and affect the flow rate, causing retention times to shift.
Experimental Protocols
Below are examples of experimental conditions that have been used for the separation of Trimethoprim.
Method 1: Isocratic Separation with Phosphate Buffer and Acetonitrile/Methanol
-
Column: XBridge reversed-phase C18 (150 x 4.6 mm I.D.)[3]
-
Mobile Phase: Phosphate buffer (0.1 M), acetonitrile, and methanol (65:20:15 v/v/v) with 1 ml of acetic acid added.[3]
-
Flow Rate: 1.0 ml/min[3]
-
Detection: UV at 225 nm[3]
-
Injection Volume: 150 µl[3]
-
Retention Time for Trimethoprim: Approximately 3.7 minutes[3]
Method 2: Isocratic Separation with Water, Acetonitrile, and Triethylamine
-
Column: Octadecyl silane C18 (250 mm × 4.6 mm i.d., 5 μm particle size)[2]
-
Mobile Phase: Water, acetonitrile, and triethylamine (838:160:2 v/v/v), adjusted to pH 5.5 ± 0.05 with glacial acetic acid.[2]
-
Flow Rate: 1.4 ml/min[2]
-
Detection: UV at 254 nm[2]
-
Temperature: Room temperature[2]
Method 3: Isocratic Separation with Phosphate Buffer and Acetonitrile
-
Column: Inertsil C8 (100 x 4.6 µm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a 35:65 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 250 nm[1]
-
Retention Time for Trimethoprim: 5.70 min[1]
Data Presentation
The following tables summarize the impact of different mobile phase compositions on the retention time of Trimethoprim, based on published methods.
Table 1: Comparison of Different Mobile Phase Compositions and Their Impact on Trimethoprim Retention Time
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection (nm) | Trimethoprim Retention Time (min) | Reference |
| Phosphate buffer (0.1 M):Acetonitrile:Methanol (65:20:15) + Acetic Acid | C18 | 1.0 | 225 | 3.7 | |
| Water:Acetonitrile:Triethylamine (838:160:2), pH 5.5 | C18 | 1.4 | 254 | Not Specified | [2] |
| Acetonitrile:Potassium Dihydrogen Phosphate buffer (35:65), pH 6.5 | C8 | 1.0 | 250 | 5.70 | [1] |
| Acetonitrile:Buffer (60:40), pH 6.0 | C18 | 1.2 | Not Specified | 2.873 | [8] |
| Methanol:Water (60:40), pH 3.0 | C18 | 1.8 | Not Specified | Not Specified | [4] |
| Buffer (pH 5.5):Methanol (75:25) | C18 | 1.2 | 220 | 2.9 |
Table 2: Effect of Acetonitrile Percentage on Trimethoprim Retention Time (with a constant buffer ratio)
| Buffer:Acetonitrile Ratio (v/v) | Trimethoprim Retention Time (min) |
| 15:85 | 3.564 |
| 20:80 | 3.302 |
| 25:75 | 3.250 |
| 30:70 | 3.244 |
| 35:65 | 3.251 |
| 40:60 | 3.310 |
| 45:55 | 3.407 |
| Data adapted from a study on the separation of multiple pharmaceutical compounds, including Trimethoprim.[8] |
References
- 1. propulsiontechjournal.com [propulsiontechjournal.com]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Simultaneous LC determination of trimethoprim and sulphamethoxazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. historymedjournal.com [historymedjournal.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) are objectively evaluated, supported by experimental data from published studies. This document aims to assist researchers in selecting the most suitable analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and throughput.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of Trimethoprim in pharmaceutical formulations and biological matrices. The following tables summarize the key performance parameters of HPLC, UV-Vis Spectrophotometry, and HPTLC methods, providing a clear comparison to aid in method selection.
Table 1: Comparison of Quantitative Validation Data for Trimethoprim Analysis
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | HPTLC Method |
| Linearity Range | 0.25 - 100 µg/mL[1][2] | 4.0 - 60 µg/mL[3][4][5] | Not explicitly found |
| Correlation Coefficient (r²) | ≥ 0.99[1][2][6] | ≥ 0.998[4][5] | Not explicitly found |
| Accuracy (% Recovery) | 82%[1] | ~100%[7] | 99.66% ± 1.21[8] |
| Precision (% RSD) | < 15%[2] | < 2%[5] | 0.83 - 1.64%[8] |
| Limit of Detection (LOD) | 0.03 - 0.2 µg/mL[2][9] | 0.0436 µg/mL[10] | Not explicitly found |
| Limit of Quantification (LOQ) | 0.135 µg/mL[10] | Not explicitly found | Not explicitly found |
Table 2: Comparison of Experimental Protocols for Trimethoprim Analysis
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | HPTLC Method |
| Mobile Phase / Solvent | Acetonitrile:0.01 M Sodium Acetate[1] | Methanol[4][5] | Toluene:Ethyl Acetate:Methanol (50:28.5:21.5, v/v/v)[8] |
| Stationary Phase (Column) | Reversed-phase C18[6][11] | Not Applicable | Glass-backed silica gel 60 F254 plates[8] |
| Detection Wavelength | 225 - 254 nm[1][2] | 285 nm[4][5] | 254 nm[8] |
| Sample Preparation | Solid-phase extraction or protein precipitation[1][2] | Dissolution in methanol[4][5] | Dissolution in appropriate solvent |
| Analysis Time | ~10 - 18 minutes per sample[2][12] | Rapid | Not explicitly found |
Detailed Experimental Protocols
A thorough understanding of the experimental methodology is crucial for replicating and validating analytical methods. This section provides detailed protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of Trimethoprim in plasma and pharmaceutical dosage forms.
1. Sample Preparation:
-
For Plasma Samples: To 200 µL of plasma, add a known concentration of an internal standard. Precipitate proteins by adding 800 µL of 0.33 M perchloric acid. Vortex for 1 minute and then centrifuge at 4500 rpm for 10 minutes. The resulting supernatant is collected for injection.[2]
-
For Pharmaceutical Formulations: An accurately weighed portion of powdered tablets equivalent to about 40 mg of trimethoprim is transferred to a 100-mL volumetric flask. Add about 50 mL of water, sonicate for 5 minutes, and then dilute to volume with water. The solution is filtered through a 0.45-µm pore size filter before injection.[11]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 0.1 M phosphate buffer, acetonitrile, and methanol (65:20:15 v/v/v).[2] Alternatively, a mobile phase of acetonitrile and 0.01 M sodium acetate can be used.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 150 µL.[2]
UV-Visible Spectrophotometry Protocol
This is a simpler and more rapid method suitable for the determination of Trimethoprim in bulk and tablet dosage forms.
1. Sample Preparation:
-
A standard stock solution of Trimethoprim (1000 µg/mL) is prepared by dissolving 100 mg of pure drug in 100 mL of methanol.[5]
-
Working standard solutions are prepared by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 10-60 µg/mL).[4][5]
-
For tablet analysis, a quantity of powdered tablets equivalent to 100 mg of Trimethoprim is dissolved in 50 mL of methanol, sonicated, and then diluted to a suitable concentration with methanol.[3]
2. Spectrophotometric Measurement:
-
The absorbance of the prepared solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 285 nm, against a methanol blank.[4][5]
-
A calibration curve is constructed by plotting absorbance versus concentration.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This method offers an alternative to HPLC for the quality control of co-trimoxazole tablets.
1. Sample Preparation:
-
Standard and sample solutions of Trimethoprim are prepared in a suitable solvent.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[8]
-
Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in the ratio of 50:28.5:21.5 (v/v/v).[8]
-
Development: The plate is developed in a suitable chromatographic chamber.
-
Detection: Densitometric scanning at 254 nm.[8] The Rf value for Trimethoprim is approximately 0.30.[8]
Visualizing Analytical Method Validation
To further clarify the processes involved in analytical method validation, the following diagrams illustrate the general workflow and the interrelation of key validation parameters.
Caption: General workflow for the validation of an analytical method.
Caption: Logical relationship between key analytical method validation parameters.
References
- 1. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. redalyc.org [redalyc.org]
- 7. Analytical method development and validation for the estimation of trimethoprim in bulk and tablet dosage form by using uv - spectroscopy | International Journal of Current Research [journalcra.com]
- 8. Development and validation of a normal-phase high-performance thin layer chromatographic method for the analysis of sulfamethoxazole and trimethoprim in co-trimoxazole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. connectjournals.com [connectjournals.com]
- 11. historymedjournal.com [historymedjournal.com]
- 12. Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of Trimethoprim and its Metabolites: 4-Hydroxy Trimethoprim-d9 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Hydroxy Trimethoprim-d9 and other commonly used internal standards for the accurate quantification of trimethoprim and its metabolites in biological matrices. The selection of an appropriate internal standard is critical for correcting analytical variability in extraction, derivatization, and instrument response, thereby ensuring the reliability of bioanalytical data.
Introduction to Internal Standards in Trimethoprim Analysis
In the quantitative analysis of trimethoprim and its metabolites by techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable. An ideal IS should mimic the analyte's behavior throughout the analytical process. Deuterated analogs of the analyte are often considered the "gold standard" as they co-elute with the analyte and exhibit similar ionization efficiency, thus effectively compensating for matrix effects.
This guide focuses on the use of This compound , a deuterated metabolite of trimethoprim, and compares its theoretical and practical advantages against other potential internal standards, primarily Trimethoprim-d9 .
Performance Comparison of Internal Standards
| Feature | This compound | Trimethoprim-d9 | Non-Isotopically Labeled Analogs |
| Analyte(s) Targeted | Primarily 4-Hydroxy Trimethoprim; can also be used for other metabolites and parent drug. | Primarily Trimethoprim; can be used for metabolites with careful validation. | Trimethoprim and its metabolites. |
| Co-elution with Analyte | Expected to closely co-elute with 4-Hydroxy Trimethoprim. | Expected to closely co-elute with Trimethoprim. | May have different retention times. |
| Ionization Efficiency | Very similar to 4-Hydroxy Trimethoprim. | Very similar to Trimethoprim. | Can differ significantly from the analyte. |
| Correction for Matrix Effects | Excellent for 4-Hydroxy Trimethoprim. | Excellent for Trimethoprim. | Less effective due to potential differences in ionization suppression or enhancement. |
| Correction for Extraction Recovery | Excellent, as it mimics the metabolite's physicochemical properties. | Good, but may not perfectly mimic the extraction behavior of more polar metabolites. | May have different extraction recoveries. |
| Commercial Availability | Available from specialty chemical suppliers. | Readily available from various suppliers. | Generally readily available. |
| Cost | Generally higher due to synthesis complexity. | Generally high. | Lower cost. |
| Potential for Cross-Interference | Minimal, due to the mass difference from the unlabeled metabolite. | Minimal, due to the mass difference from the unlabeled parent drug. | Potential for isobaric interferences. |
Summary of available performance data for Trimethoprim-d9:
| Parameter | Reported Value |
| Recovery | Data not explicitly available in the reviewed literature. |
| Matrix Effect | Deuterated internal standards are known to effectively compensate for matrix effects. |
| Precision (%RSD) | Intra- and inter-assay precision for methods using Trimethoprim-d9 are typically well within acceptable limits (<15%). |
Experimental Protocols
The following is a representative experimental protocol for the analysis of trimethoprim and its metabolites using a deuterated internal standard, synthesized from publicly available methods.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Trimethoprim-d9 at a final concentration of 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Trimethoprim: m/z 291.1 → 230.1
-
4-Hydroxy Trimethoprim: m/z 307.1 → 246.1
-
Trimethoprim-d9: m/z 300.2 → 239.2
-
This compound: m/z 316.2 → 255.2
-
Visualizations
Trimethoprim Metabolism Pathway
Caption: Metabolic pathway of Trimethoprim.
Experimental Workflow for Sample Analysis
Caption: Sample preparation and analysis workflow.
Conclusion
The choice between this compound and Trimethoprim-d9 as an internal standard depends on the specific goals of the bioanalytical method.
-
For methods focused solely on the quantification of 4-Hydroxy Trimethoprim , its deuterated analog, This compound , is theoretically the superior choice. It will most accurately mimic the analyte's behavior during sample preparation and analysis, leading to the most reliable correction for any analytical variability.
-
For methods aiming to quantify both Trimethoprim and its metabolites , including 4-Hydroxy Trimethoprim, Trimethoprim-d9 is a practical and widely used internal standard. While it may not perfectly track the behavior of all metabolites, its use is well-established and provides robust results when the method is properly validated.
Ultimately, the decision should be based on a thorough method validation that assesses parameters such as recovery, matrix effects, and precision for all analytes of interest with the chosen internal standard.
A Comparative Guide to Inter-Laboratory Trimethoprim Assays
This guide provides a comparative analysis of various analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate assay for their specific needs. The guide summarizes key performance data, details experimental protocols, and visualizes experimental workflows and the mechanism of action of Trimethoprim.
Data Presentation: A Comparative Analysis of Trimethoprim Assay Performance
The following table summarizes the quantitative performance of different analytical methods for Trimethoprim determination as reported in various studies. Direct comparison between methods should be made with caution due to variations in matrices, instrumentation, and experimental conditions across different laboratories.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD or %CV) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | Plasma | 0.25 - 5 µg/mL | 0.2 µg/mL | 0.25 µg/mL | < 15% | Not Specified | [1] |
| HPLC-UV | Liquid Suspension | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| RP-HPLC | Oral Suspension | Not Specified | Not Specified | Not Specified | Not Specified | Assay: 99.30% | |
| HILIC-HPLC | Pharmaceutical Formulations | 0.01 - 3 ppm | 0.008 ppm | 0.0242 ppm | < 1% | 99 - 102.5% | |
| LC-MS/MS | Dried Plasma Spots (DPS) | 100 - 50,000 ng/mL | Not Specified | 100 ng/mL | < 15% | Within ± 15% of theoretical value | [3] |
| LC-MS/MS | Dried Urine Spots (DUS) | 500 - 250,000 ng/mL | Not Specified | 500 ng/mL | < 15% | Within ± 15% of theoretical value | [3] |
| SPE-MS/MS | Serum | 1.2 - 40 µg/mL | 0.06 µg/mL | Not Specified | Intra-assay: <7%, Inter-assay: <10% | All data points < ±15% of the mean | [4][5] |
| UPLC-MS/MS | Human Plasma | Not Specified | Not Specified | 0.1 - 2 mg/L | 1.3 - 9.7% | 85.3 - 112.7% | [6] |
| LC-MS/MS | Honey | 5 - 150 ng/mL | Not Specified | CCα: 2.16-22.12 µg/kg, CCβ: 2.67-27.36 µg/kg | < 20% | 80 - 120% | [7] |
| ELISA | Food (Muscle, Liver, Milk, Urine) | 0.1 - 8.1 ppb | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| ELISA | Honey | 0.5 - 80 ppb | Not Specified | 2 ppb | Not Specified | Not Specified | [9] |
| Spectrophotometric (NQS) | Aqueous Solution | 5 - 16 µg/mL | 0.0436 µg/mL | 0.135 µg/mL | 0.380% | 100.38% | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on information extracted from the cited literature and represent typical procedures.
High-Performance Liquid Chromatography (HPLC)
a) Reversed-Phase HPLC (RP-HPLC) with UV Detection [1][2][11]
-
Sample Preparation:
-
For plasma samples, protein precipitation is a common first step. This can be achieved by adding an organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[12] The supernatant is then collected for analysis.
-
For liquid oral suspensions, a dilution step with the mobile phase is typically performed, followed by filtration through a 0.45 µm filter.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used.[1][2][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. The exact ratio can vary to optimize separation.[1][2] For example, one method uses a mobile phase of phosphate buffer (0.1 M), acetonitrile, and methanol in a 65:20:15 ratio.[1]
-
Detection: UV detection is commonly performed at a wavelength around 225 nm or 254 nm.[1][2]
-
-
Quantification: A calibration curve is generated using standards of known Trimethoprim concentrations. The concentration of Trimethoprim in the samples is then determined by comparing their peak areas to the calibration curve.[1]
b) Hydrophilic Interaction Liquid Chromatography (HILIC) [13]
-
Sample Preparation: Pharmaceutical formulations are dissolved in the mobile phase and diluted to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: A HILIC stationary phase (e.g., HALO-HILIC) is used.[13]
-
Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., sodium acetate buffer at pH 4.75) is employed. A typical composition is 90% acetonitrile and 10% buffer.[13]
-
Detection: UV detection at 280 nm.[13]
-
-
Quantification: Similar to RP-HPLC, quantification is achieved using a calibration curve prepared with known standards.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6][13]
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, acetonitrile containing an isotopically labeled internal standard (e.g., D9-TMP) is added to precipitate proteins.[4][12] The mixture is vortexed and centrifuged.
-
Solid-Phase Extraction (SPE): In some methods, the supernatant from protein precipitation is further cleaned up and concentrated using an SPE cartridge (e.g., C18).[4]
-
Dried Matrix Spots (DMS): For dried plasma or urine spots, a spot is punched out, and the analytes are extracted using a solvent like methanol containing an internal standard.[3]
-
-
LC Conditions:
-
MS/MS Conditions:
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.[12]
Enzyme-Linked Immunosorbent Assay (ELISA)[10][15][16]
-
Assay Principle: This is a competitive immunoassay. The microtiter plate is pre-coated with an antibody against Trimethoprim.[15] When samples or standards containing Trimethoprim are added to the wells, along with a Horseradish Peroxidase (HRP) labeled Trimethoprim conjugate, the free Trimethoprim and the conjugate compete for the antibody binding sites.[15]
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.[8]
-
Add standards and samples in duplicate to the wells of the microtiter plate.[15]
-
Add the HRP-labeled Trimethoprim conjugate to all wells.[15]
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[15]
-
Wash the plate to remove unbound reagents.[15]
-
Add a substrate solution (e.g., TMB) to the wells, which will react with the bound HRP to produce a color.[8][16]
-
Incubate for a set time (e.g., 15 minutes) in the dark.[15]
-
Add a stop solution to terminate the reaction.[15]
-
-
Quantification: The optical density (OD) is read using an ELISA plate reader. There is an inverse relationship between the OD value and the concentration of Trimethoprim in the sample. A standard curve is created by plotting the absorbance of the standards against their known concentrations, and this curve is used to determine the concentration of Trimethoprim in the samples.[8]
Mandatory Visualizations
Experimental Workflow for Trimethoprim Assay
Caption: A typical experimental workflow for a Trimethoprim assay.
Mechanism of Action of Trimethoprim
Caption: Trimethoprim's role in the folic acid synthesis pathway.
References
- 1. scirp.org [scirp.org]
- 2. journals.umt.edu.pk [journals.umt.edu.pk]
- 3. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Trimethoprim (TMP) ELISA Kit RDF-E104 - Traditional ELISA Kits [reddotbiotech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. connectjournals.com [connectjournals.com]
- 11. ijrpb.com [ijrpb.com]
- 12. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. food.r-biopharm.com [food.r-biopharm.com]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to the Accuracy and Precision of Trimethoprim Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The following sections detail the accuracy and precision of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The accurate and precise quantification of Trimethoprim is critical in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. This guide focuses on three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 98.51% - 102.5%[1][2][3] | Intra-day: < 3.02% Inter-day: < 6.4%[2] | 0.25 - 70 µg/mL[4][5] | Good selectivity, widely available, cost-effective[6] | Moderate sensitivity, longer run times compared to UFLC[4][7] |
| LC-MS/MS | 86.1% - 109.0%[8] | Intra-assay: < 7% Inter-assay: < 10%[9][10] | 0.01 - 50,000 ng/mL[8][11] | High sensitivity and selectivity, rapid analysis[7][9][10] | Higher equipment cost, potential for matrix effects[8] |
| UV-Visible Spectrophotometry | 98.99% - 100.76%[12][13] | Intra-day: 0.031% - 0.223% Inter-day: 0.011% - 6.97%[13][14] | 10 - 75 µg/mL[12][14] | Simple, rapid, economical[15][16] | Low specificity, susceptible to interference from other UV-absorbing compounds[17] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method development.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Trimethoprim in pharmaceutical formulations and biological fluids.[4][6]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with the pH adjusted to 2.6 using phosphoric acid.[6]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute[6]
-
Injection Volume: 20 µL[6]
-
Column Temperature: 40°C[6]
-
Detection Wavelength: 254 nm[6]
Standard and Sample Preparation: A stock solution of Trimethoprim is prepared in methanol.[6] Calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[4] For pharmaceutical preparations, a portion of the homogenized powder is dissolved in the diluent, filtered, and then diluted to the appropriate concentration.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Trimethoprim in complex biological matrices such as plasma and urine.[11]
Instrumentation:
Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A can be water with 0.1% formic acid, and Mobile Phase B can be acetonitrile with 0.1% formic acid.[18]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)[10]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trimethoprim and an internal standard.
Sample Preparation: Protein precipitation is a common sample preparation technique for biological fluids.[8][9] An organic solvent, such as acetonitrile containing an isotopically labeled internal standard, is added to the sample.[9] After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[9]
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of Trimethoprim in bulk drug and simple pharmaceutical formulations.[14][15]
Instrumentation:
-
UV-Visible Spectrophotometer with a pair of matched quartz cuvettes.[14]
Methodology: A stock solution of Trimethoprim is prepared in a suitable solvent, such as methanol.[14] A series of dilutions are made to prepare calibration standards. The absorbance of these standards is measured at the wavelength of maximum absorption (λmax), which for Trimethoprim is typically around 285 nm in methanol.[13][14][19] A calibration curve of absorbance versus concentration is then plotted to determine the concentration of unknown samples.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Trimethoprim using the described analytical methods.
Caption: HPLC-UV Experimental Workflow for Trimethoprim Quantification.
Caption: LC-MS/MS Experimental Workflow for Trimethoprim Quantification.
Caption: UV-Visible Spectrophotometry Workflow for Trimethoprim Quantification.
References
- 1. ijrpb.com [ijrpb.com]
- 2. html.scirp.org [html.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. redalyc.org [redalyc.org]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. sciencescholar.us [sciencescholar.us]
- 15. Analytical method development and validation for the estimation of trimethoprim in bulk and tablet dosage form by using uv - spectroscopy | International Journal of Current Research [journalcra.com]
- 16. academics.su.edu.krd [academics.su.edu.krd]
- 17. scispace.com [scispace.com]
- 18. preprints.org [preprints.org]
- 19. sciencescholar.us [sciencescholar.us]
A Comparative Guide to Trimethoprim Calibration Curves: Linearity and Range
For researchers, scientists, and professionals in drug development, establishing a precise and reliable calibration curve is fundamental for the accurate quantification of Trimethoprim in various matrices. This guide provides a comparative overview of different analytical methods used for creating Trimethoprim calibration curves, focusing on their linearity and range. Detailed experimental protocols and supporting data are presented to aid in method selection and application.
Comparison of Analytical Methods for Trimethoprim Quantification
The choice of analytical method for Trimethoprim quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most commonly employed techniques.
| Analytical Method | Reagent/Conditions | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| UV-Vis Spectrophotometry | Direct UV at 285 nm in Methanol | 10 - 60 | 0.9999 | [1] |
| Bromocresol Green (BCG) | 1 - 35 | 0.9976 | [2] | |
| 1,2-Dinitrofluorobenzene (DNFB) | 20 - 90 | 0.9981 | [2] | |
| Bromophenol Blue (BPB) | 4.0 - 24 | Not Specified | [3] | |
| Bromocresol Purple (BCP) | 5.0 - 25 | Not Specified | [3] | |
| Ortho phenylene diamine | 6 - 36 | 0.9997 | [4] | |
| HPLC | C18 column, UV detection at 225 nm | 0.25 - 5 | > 0.99 | [5] |
| C18 column, UV detection at 260 nm | 10 - 50 | 0.999 | [6] | |
| C18 column, UV detection at 254 nm | 2 - 100 | 0.99 | [7] | |
| Spectrofluorometry | Excitation at 295 nm, Emission at 330 nm | 0.5 - 40 | > 0.99 | [8] |
Experimental Protocols
Below are detailed methodologies for establishing a Trimethoprim calibration curve using UV-Vis Spectrophotometry and HPLC.
UV-Vis Spectrophotometric Method
This protocol outlines the direct measurement of Trimethoprim in methanol at its maximum absorbance wavelength.
1. Materials and Reagents:
-
Trimethoprim reference standard
-
Methanol (analytical grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Trimethoprim reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with methanol.
-
Fill the flask to the mark with methanol and mix thoroughly.
3. Preparation of Working Standard Solutions:
-
From the stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks to prepare concentrations ranging from 10 µg/mL to 60 µg/mL.
-
Dilute each flask to the mark with methanol and mix well.
4. Spectrophotometric Measurement:
-
Set the UV-Vis Spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for Trimethoprim in methanol (typically around 285 nm).[1]
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the determined λmax.
5. Calibration Curve Construction:
-
Plot a graph of absorbance versus the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of Trimethoprim.
1. Materials and Reagents:
-
Trimethoprim reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (for pH adjustment)
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and UV detector
2. Preparation of Mobile Phase:
-
Prepare a mixture of a suitable buffer (e.g., triethylamine buffer adjusted to a specific pH with ortho-phosphoric acid) and acetonitrile in a specified ratio (e.g., 30:70 v/v).[9]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh an appropriate amount of Trimethoprim reference standard and dissolve it in the mobile phase in a volumetric flask to achieve the desired concentration.
4. Preparation of Working Standard Solutions:
-
Serially dilute the stock solution with the mobile phase to obtain a range of concentrations for the calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).[6]
5. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Injection Volume: Typically 20 µL.
-
Detection Wavelength: Set the UV detector to a wavelength where Trimethoprim shows good absorbance (e.g., 260 nm).[6]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
6. Calibration Curve Construction:
-
Inject each working standard solution into the HPLC system.
-
Record the peak area for Trimethoprim in each chromatogram.
-
Plot a graph of the peak area versus the corresponding concentration.
-
Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).
Workflow for Generating a Trimethoprim Calibration Curve
The following diagram illustrates the general workflow for establishing a calibration curve for Trimethoprim analysis.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molnar-institute.com [molnar-institute.com]
- 5. sid.ir [sid.ir]
- 6. scirp.org [scirp.org]
- 7. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. ijrpb.com [ijrpb.com]
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of Trimethoprim
For researchers, scientists, and professionals in drug development, the precise measurement of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Trimethoprim, a widely used antibiotic. Understanding the nuances of these methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
This publication delves into the performance of three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). By presenting supporting experimental data and detailed methodologies, this guide aims to equip you with the knowledge to select the most appropriate method for your specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of Trimethoprim is a critical decision that impacts the reliability and sensitivity of the results. The following table summarizes the reported LOD and LOQ values for Trimethoprim using UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS, offering a clear comparison of their capabilities.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UV-Vis Spectrophotometry | |||
| 0.446 µg/mL | 1.346 µg/mL | [1] | |
| 0.197 µg/mL (Intraday) | 0.597 µg/mL (Intraday) | [2] | |
| 0.246 µg/mL (Interday) | 0.746 µg/mL (Interday) | [2] | |
| 0.0436 µg/mL | 0.135 µg/mL | [3] | |
| 0.03 mg/dm³ (equivalent to 0.03 µg/mL) | Not Reported | [4] | |
| HPLC-UV | |||
| 0.382 mg/L (equivalent to 0.382 µg/mL) | 1.275 mg/L (equivalent to 1.275 µg/mL) | [5] | |
| 0.2 µg/mL | Not Reported | [6] | |
| 0.50 µg/mL | 1.0 µg/mL | [7] | |
| 0.05 µg/mL | Not Reported | [8] | |
| LC-MS/MS | |||
| 0.06 µg/mL | Not Reported | [9] | |
| 10 ng/mL (in human plasma) | Not Reported | [10] |
Experimental Protocols: A Closer Look
The LOD and LOQ values are intrinsically linked to the specifics of the experimental protocol. Below are detailed methodologies for each of the compared analytical techniques.
UV-Vis Spectrophotometry
This method is often favored for its simplicity and cost-effectiveness. The quantification of Trimethoprim is typically based on its inherent UV absorbance or through a color-forming reaction.
A. Direct UV Measurement
-
Instrumentation: A Shimadzu UV-Spectrophotometer (UV-1800) with a pair of quartz cells is a suitable instrument.[1]
-
Solvent: Methanol of analytical grade is commonly used as a solvent.[1]
-
Procedure:
-
Prepare a stock solution of Trimethoprim in methanol.
-
Create a series of dilutions to establish a calibration curve in the concentration range of 10-60 µg/mL.[1]
-
Measure the absorbance at the maximum wavelength (λmax) of approximately 285 nm.[1]
-
The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (Standard Deviation / Slope) and LOQ = 10 × (Standard Deviation / Slope).[11]
-
B. Colorimetric Method using N-(1-naphthyl)ethylenediamine (NEDA)
-
Instrumentation: A spectrophotometer capable of measuring absorbance at 540 nm.[4]
-
Reagents: Sodium nitrite solution, NEDA solution, hydrochloric acid, and acetic acid.[4]
-
Procedure:
-
A derivatization reaction of the co-formulated sulfamethoxazole with nitrite and NEDA in an acidic medium forms an intensely colored complex.[4]
-
The concentration of sulfamethoxazole is determined by monitoring the absorbance at 540 nm.[4]
-
The Trimethoprim concentration is then calculated from the absorption of the sample solution at 264 nm, where both analytes absorb, using the Beer-Lambert law and the known concentration of sulfamethoxazole.[4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers enhanced specificity and sensitivity compared to spectrophotometry, making it a workhorse in pharmaceutical analysis.
-
Instrumentation: An Agilent HPLC 1100LC System with UV detection is a representative system.[7]
-
Column: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) is commonly employed.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (e.g., 6:4 ratio).[5] The pH may be adjusted, for instance, to 2.6 using phosphoric acid.[5]
-
Flow Rate: A flow rate of 1 mL/minute is often used.[5]
-
Detection: UV detection is performed at a wavelength of 254 nm.[5]
-
Procedure:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
Instrumentation: An HPLC system coupled with a tandem mass spectrometer.
-
Sample Preparation: For biological fluids like plasma, a protein precipitation step is often required. This can be achieved by adding perchloric acid, followed by centrifugation.[6] For solid samples, an extraction with a suitable solvent mixture (e.g., acetonitrile and phosphate buffer) is performed.[13]
-
Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase column is used. The mobile phase is often a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[13]
-
Mass Spectrometry: The analysis is carried out in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Procedure:
-
Develop a calibration curve using a series of standard solutions.
-
Analyze the samples and standards using the optimized LC-MS/MS method.
-
The LOD and LOQ are determined based on the signal-to-noise ratio of the chromatographic peaks.
-
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: A typical experimental workflow for determining the LOD and LOQ.
Conclusion
The choice of an analytical method for Trimethoprim quantification depends on the specific requirements of the study.
-
UV-Vis Spectrophotometry offers a simple and economical option for routine analysis where high sensitivity is not the primary concern.
-
HPLC-UV provides a good balance of sensitivity, specificity, and cost, making it suitable for most quality control and research applications.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological or environmental samples.
By understanding the performance characteristics and experimental protocols of each method, researchers can make informed decisions to ensure the accuracy and reliability of their analytical data for Trimethoprim.
References
- 1. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijream.org [ijream.org]
- 3. connectjournals.com [connectjournals.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. ujmst.unilag.edu.ng [ujmst.unilag.edu.ng]
- 8. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. historymedjournal.com [historymedjournal.com]
- 13. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Trimethoprim Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Trimethoprim, a widely used antibiotic. The following sections present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflows.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for Trimethoprim analysis hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. While both techniques are robust, LC-MS/MS generally offers superior sensitivity and specificity.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[1] | > 0.99[2] |
| Accuracy (Recovery) | 91.93% - 103.98%[3] | 90.8% - 104.5%[2] |
| Precision (Repeatability, %RSD) | < 2.61%[3] | 3.2% - 6.9%[2] |
| Limit of Detection (LOD) | 0.5 mg/L[3] | 5.4 mg/kg - 48.3 mg/kg[2] |
| Limit of Quantification (LOQ) | 1.0 mg/L[3] | 10.4 mg/kg - 119.3 mg/kg[2] |
Experimental Protocols
The following are representative experimental protocols for the analysis of Trimethoprim using both HPLC and LC-MS/MS. These protocols are synthesized from various validated methods and should be adapted and re-validated for specific laboratory conditions and matrices.
HPLC-UV Method
A common approach for the simultaneous determination of Trimethoprim and Sulfamethoxazole in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.[3]
-
Chromatographic System: Agilent HPLC 1100LC System with UV detection.[3]
-
Column: Octadecylsilane C18 (100 x 4.6 mm i.d., 5 µm particles).[3]
-
Mobile Phase: A mixture of 50mM sodium phosphate buffer and acetonitrile (85:15 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 260 nm.[3]
-
Retention Time for Trimethoprim: Approximately 2.998 minutes.[3]
LC-MS/MS Method
LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for the analysis of Trimethoprim in complex biological matrices like plasma, urine, and honey.[4][5]
-
Chromatographic System: An Agilent 1200 Series HPLC system coupled with an Agilent 6410 Series Triple Quadrupole mass spectrometer is a viable option.[5]
-
Column: A reversed-phase column such as a Zorbax XDB-C8 (2.1 mm x 30 mm, 3.5 µm) or a Pursuit XRs Ultra C18 (100 mm x 2 mm, 2.8 µm) can be used.[4][5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is common.[4][5]
-
Sample Preparation: For liquid samples like plasma or urine, a simple protein precipitation step is often employed. This involves adding an organic solvent like methanol containing an internal standard, followed by vortexing and centrifugation to separate the precipitated proteins.[5] For more complex matrices like honey, a solid-phase extraction (SPE) step may be necessary to reduce matrix effects.[4]
Analytical Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS/MS analysis of Trimethoprim.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Trimethoprim. The choice of method should be guided by the specific analytical needs. HPLC-UV is a cost-effective and reliable method suitable for routine quality control of pharmaceutical formulations where high concentrations of the analyte are expected.[3] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, residue analysis in complex matrices, and the detection of low-level impurities.[6] Ultimately, the cross-validation of these methods ensures the generation of accurate and reliable data, which is critical for regulatory compliance and product quality in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujmst.unilag.edu.ng [ujmst.unilag.edu.ng]
- 4. preprints.org [preprints.org]
- 5. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of 4-Hydroxy Trimethoprim-d9: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring isotopic purity is paramount for accurate and reliable quantitative bioanalysis. This guide provides a comprehensive evaluation of 4-Hydroxy Trimethoprim-d9, a key metabolite of the antibiotic Trimethoprim, and compares it with other commonly used deuterated and stable isotope-labeled alternatives.
The Critical Role of Isotopic Purity
In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard.[1][2][3] They are essential for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement of the target analyte.[2][3] The effectiveness of a stable isotope-labeled internal standard is directly tied to its isotopic purity—the degree to which the intended isotope (in this case, deuterium) has replaced the lighter, more abundant isotope.
High isotopic purity minimizes signal overlap between the internal standard and the unlabeled analyte, which is crucial for accurate quantification. Conversely, low isotopic purity can lead to inaccurate measurements and compromise the validity of study results.
Comparison of this compound and Alternatives
This compound is a deuterated form of a major metabolite of Trimethoprim. Its use as an internal standard is particularly relevant in pharmacokinetic studies where the metabolism of Trimethoprim is being investigated. The table below compares this compound with other commercially available stable isotope-labeled standards of Trimethoprim.
| Feature | This compound | Trimethoprim-d9 | Trimethoprim-d3 | Trimethoprim-¹³C₃ | Trimethoprim-¹⁵N₃ |
| Analyte | 4-Hydroxy Trimethoprim | Trimethoprim | Trimethoprim | Trimethoprim | Trimethoprim |
| Isotopic Label | Deuterium (d9) | Deuterium (d9) | Deuterium (d3) | Carbon-13 | Nitrogen-15 |
| Molecular Weight | 315.37 g/mol [4] | 299.37 g/mol | 293.3 g/mol [5] | Varies by supplier | Varies by supplier |
| Typical Isotopic Purity | Typically >98% | Typically >98% | ≥99% deuterated forms (d₁-d₃)[5] | Typically >99% | Typically >99% |
| Primary Application | Quantitation of 4-Hydroxy Trimethoprim | Quantitation of Trimethoprim[4] | Quantitation of Trimethoprim[5] | Quantitation of Trimethoprim | Quantitation of Trimethoprim |
| Potential for H/D Exchange | Low (on methoxy groups) | Low (on methoxy groups) | Low (on one methoxy group) | None | None |
| Chromatographic Co-elution with Analyte | Yes (with 4-Hydroxy Trimethoprim) | Yes (with Trimethoprim) | Yes (with Trimethoprim) | Yes (with Trimethoprim) | Yes (with Trimethoprim) |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of a deuterated standard like this compound is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for assessing isotopic enrichment due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions.
Methodology:
-
Sample Preparation: A solution of the deuterated standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample is directly infused into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The instrument is operated in high-resolution mode to acquire the full scan mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the isotopic peaks corresponding to the different deuterated species (d₀ to d₉) are measured. The isotopic purity is calculated based on the abundance of the fully deuterated (d₉) species relative to the less-deuterated and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic enrichment.[6]
Methodology:
-
Sample Preparation: The deuterated standard is dissolved in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling. The residual proton signals can be integrated to quantify the level of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming the presence and location of the deuterium atoms.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of this compound.
Logical Relationship of Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram outlines the logical considerations for selecting a stable isotope-labeled internal standard.
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [search.bvsalud.org]
Performance Characteristics of 4-Hydroxy Trimethoprim-d9: A Comparative Guide
In the realm of pharmacokinetic and metabolic studies of the antibacterial agent trimethoprim, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based analytical methods. 4-Hydroxy Trimethoprim-d9, a deuterated analog of a major trimethoprim metabolite, serves as an ideal internal standard. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, allowing it to co-elute during chromatography and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
This guide provides a comparative overview of the performance characteristics of this compound against a common alternative, Trimethoprim-d9, and a non-isotopically labeled internal standard, Sulfamethazine. Due to the limited availability of public data for this compound, representative data for the closely related Trimethoprim-d9 is used for illustrative purposes.
Comparative Performance Data
The selection of an appropriate internal standard is paramount for the development of robust and validated analytical methods. The key performance characteristics to consider are purity, isotopic enrichment, and stability.
| Performance Characteristic | This compound | Trimethoprim-d9 (Representative Data) | Sulfamethazine (Non-Deuterated Alternative) |
| Chemical Purity (by HPLC) | Data not publicly available. Typically >95% for similar reference standards. | >95%[1] | ≥99% (analytical standard grade) |
| Isotopic Enrichment | Data not publicly available. Expected to be high (typically >98%) for effective use as an internal standard. | Not specified in publicly available documents. High enrichment is crucial to prevent isotopic cross-talk. | Not Applicable |
| Chemical Formula | C₁₄H₉D₉N₄O₄ | C₁₄H₉D₉N₄O₃ | C₁₀H₁₂N₄O₂S |
| Molecular Weight | 315.37 g/mol | 299.37 g/mol | 252.3 g/mol |
| Storage Stability (Solution) | Data not publicly available. Generally stable in appropriate solvents when stored at low temperatures. | Stock solutions are stable for 6 months at -80°C and 1 month at -20°C[2]. | Generally stable in solution when protected from light and stored at recommended temperatures. |
Experimental Protocols
Accurate assessment of the performance characteristics of an internal standard is essential for method validation. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the internal standard by separating it from any potential impurities.
Objective: To determine the percentage purity of the deuterated standard.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column suitable for the separation of trimethoprim and its analogs (e.g., C18 reverse-phase column).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
The deuterated standard to be tested
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution to a working concentration appropriate for HPLC analysis.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile). Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 280 nm for trimethoprim).
-
-
Injection and Data Acquisition: Inject a known volume of the standard solution onto the HPLC system. Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Data Analysis: Integrate the peak area of the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This method is used to determine the percentage of the deuterated isotope in the labeled compound.
Objective: To confirm the isotopic enrichment of the deuterated standard.
Instrumentation:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or a High-Resolution Mass Spectrometer (HRMS).
Reagents:
-
Solvents for sample preparation and mobile phase (as per the HPLC method).
-
The deuterated standard to be tested.
Procedure:
-
Sample Infusion or Injection: Introduce a solution of the deuterated standard into the mass spectrometer either by direct infusion or via an LC system.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the compound in full scan mode.
-
For a deuterated standard like this compound, the molecular ion peak will be shifted by +9 Da compared to the unlabeled analog.
-
Examine the isotopic cluster of the molecular ion.
-
-
Data Analysis:
-
Determine the relative intensities of the peaks corresponding to the desired deuterated species (M+9) and any lesser-deuterated or unlabeled species (M+0 to M+8).
-
Calculate the isotopic enrichment by dividing the intensity of the desired deuterated ion by the sum of the intensities of all isotopic peaks in the cluster and multiplying by 100.
-
Visualizing Experimental Workflows and Logical Relationships
Workflow for Internal Standard Purity Assessment
Caption: Workflow for determining the chemical purity of an internal standard using HPLC.
Decision Tree for Internal Standard Selection
Caption: A decision tree to guide the selection of an appropriate internal standard.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4-Hydroxy Trimethoprim-d9
This document provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy Trimethoprim-d9 in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the safety data for Trimethoprim and general safe laboratory practices. It is imperative to handle this compound with caution, assuming it may have hazards similar to its non-deuterated analog.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent adherence to standard laboratory safety protocols and the consistent use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect from splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing or aerosol generation.[1] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against accidental skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated, torn, or after prolonged use. Hands should be washed thoroughly after removing gloves.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | If work involves dusty conditions, mists, or aerosols, or if a risk assessment indicates, appropriate respiratory protection such as a NIOSH-approved respirator should be used.[1][2] All work with the solid compound that could generate dust should be performed in a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed, properly labeled container.[1]
-
It is recommended to store the compound at -20°C for long-term stability.
-
Keep in a dry and well-ventilated place.[4]
Step 2: Handling and Preparation of Solutions
-
All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
Step 3: Experimental Use
-
Conduct all experiments in a well-ventilated area, preferably within a fume hood.
-
Keep the container closed when not in use.
-
Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1]
-
Practice good personal hygiene, including washing hands thoroughly after handling the compound and before leaving the laboratory.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For a small spill of solid, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Prevent the spill from entering drains or waterways.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not dispose of down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
